molecular formula C9H7ClO2 B7723739 2-Chlorocinnamic acid CAS No. 4513-41-1

2-Chlorocinnamic acid

Cat. No.: B7723739
CAS No.: 4513-41-1
M. Wt: 182.60 g/mol
InChI Key: KJRRTHHNKJBVBO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRTHHNKJBVBO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035497
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-58-2, 3752-25-8, 4513-41-1
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-o-Chlorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chlorophenyl)propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-o-chlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name o-chlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chlorocinnamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chlorocinnamic acid, a versatile organic compound with applications in organic synthesis and as a bioactive molecule. This document covers its chemical and physical properties, synthesis methodologies, analytical procedures, biological activity, and safety information, presented in a format tailored for scientific and research applications.

Chemical Identifiers and Structure

IdentifierValue
CAS Number 3752-25-8[1]
IUPAC Name (2E)-3-(2-chlorophenyl)prop-2-enoic acid[1]
Molecular Formula C₉H₇ClO₂[1][2]
SMILES C1=CC=C(C(=C1)Cl)/C=C/C(=O)O
InChI Key KJRRTHHNKJBVBO-AATRIKPKSA-N

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 182.61 g/mol [3]
Appearance White to light yellow crystalline solid/powder[2][4]
Melting Point 208-210 °C[4]
Boiling Point 260.71°C (estimated)[4]
pKa 4.23 (at 25 °C)[4]

Solubility Data

This compound is sparingly soluble in water but shows good solubility in various organic solvents.[2][4]

SolventSolubility
WaterSparingly soluble/Insoluble[2][4]
EthanolSoluble[2][4]
AcetoneSoluble[2][4]
Chloroform (B151607)Soluble[4]
DichloromethaneSoluble[4]
Ethyl Acetate (B1210297)Soluble[4]
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[4]

Synthesis and Reactivity

This compound is primarily synthesized through condensation reactions. The most common methods are the Perkin reaction and the Meerwein reaction. It is a versatile intermediate in organic synthesis, capable of undergoing reactions such as esterification and reduction.[2]

Perkin Reaction Synthesis

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[5][6][7] For the synthesis of this compound, 2-chlorobenzaldehyde (B119727) is reacted with acetic anhydride and sodium acetate.

Perkin_Reaction 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reaction_Vessel Perkin Reaction (Heat) 2-Chlorobenzaldehyde->Reaction_Vessel Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Vessel Sodium_Acetate Sodium_Acetate Sodium_Acetate->Reaction_Vessel Catalyst Intermediate Intermediate Complex Reaction_Vessel->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis 2-Chlorocinnamic_Acid This compound Hydrolysis->2-Chlorocinnamic_Acid

Perkin reaction for this compound synthesis.
Meerwein Reaction Synthesis

An alternative route is the Meerwein reaction, which involves the diazotization of an aniline (B41778) followed by a copper-catalyzed reaction with an activated alkene.[8] For this compound, this involves the diazotization of o-chloroaniline and its subsequent reaction with acrylic acid.[8]

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] It is also investigated for its own biological activities. A notable application is its role as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. This property makes it a compound of interest in the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Biological Activity: Tyrosinase Inhibition

This compound has been shown to inhibit mushroom tyrosinase. The inhibition is characterized as a reversible and uncompetitive mechanism. The IC50 value for its diphenolase activity has been determined to be 0.765 mM.

Tyrosinase_Inhibition Mechanism of Tyrosinase Inhibition by this compound cluster_enzyme_reaction Enzymatic Reaction cluster_inhibition Uncompetitive Inhibition Tyrosinase Tyrosinase ES_Complex Enzyme-Substrate Complex Tyrosinase->ES_Complex + Substrate Substrate L-DOPA Product Dopaquinone ES_Complex->Product Catalysis ESI_Complex Enzyme-Substrate-Inhibitor Complex (Inactive) ES_Complex->ESI_Complex + Inhibitor Inhibitor 2-Chlorocinnamic Acid Inhibitor->ESI_Complex

Uncompetitive inhibition of tyrosinase by this compound.

Experimental Protocols

Synthesis via Perkin Reaction (Representative Protocol)

This protocol is adapted from the general procedure for the Perkin reaction to synthesize cinnamic acids.[5][6]

Materials:

  • 2-Chlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Distilled water

Procedure:

  • Combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2.5 equivalents), and anhydrous sodium acetate (1-1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at 160-180°C for 3-5 hours.

  • Allow the reaction mixture to cool slightly and pour it into a beaker containing water.

  • Add a saturated solution of sodium bicarbonate until the solution is basic to neutralize the excess acetic anhydride and convert the product to its sodium salt.

  • Remove any unreacted 2-chlorobenzaldehyde by steam distillation.

  • Cool the remaining solution and filter to remove any resinous byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid with stirring until precipitation of the product is complete.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.

Analytical Methods

Instrumentation and Conditions (Representative):

  • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid), gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 270 nm)

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare working standards and samples by diluting the stock solution to the desired concentration range.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the samples and standards.

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to the standards.

Instrumentation and Sample Preparation (Representative):

  • Spectrometer: 300 MHz or higher

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum. For this compound in DMSO-d₆, characteristic signals are observed for the vinylic and aromatic protons.

  • ¹³C NMR: Acquire the carbon spectrum. Characteristic signals will be present for the carboxylic acid carbon, vinylic carbons, and aromatic carbons.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis Purification Recrystallization Synthesis->Purification Sample_Prep_HPLC Sample Prep (HPLC) Purification->Sample_Prep_HPLC Sample_Prep_NMR Sample Prep (NMR) Purification->Sample_Prep_NMR HPLC_Analysis HPLC Analysis Sample_Prep_HPLC->HPLC_Analysis Purity_Check Purity Assessment HPLC_Analysis->Purity_Check NMR_Analysis NMR Analysis Sample_Prep_NMR->NMR_Analysis Structure_Verification Structure Verification NMR_Analysis->Structure_Verification Final_Product Final Product Purity_Check->Final_Product >99% Pure Structure_Verification->Final_Product Confirmed

A logical workflow for the synthesis and analysis of this compound.

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[10] The toxicological properties have not been fully investigated.[9] For the related compound, p-Chlorocinnamic acid, an oral LD50 of 1.622 mg/kg has been reported in mice.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318/H319: Causes serious eye damage/irritation[1]

  • H335: May cause respiratory irritation[10]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[9]

References

2-Chlorocinnamic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Chlorocinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. It details the chemical structure, nomenclature, physicochemical properties, and a method for its synthesis.

Chemical Structure and IUPAC Name

This compound is an organic compound characterized by a benzene (B151609) ring substituted with both a chlorine atom and a propenoic acid group.[1] The IUPAC name for the more common trans-isomer is (E)-3-(2-chlorophenyl)prop-2-enoic acid .[2] The cis-isomer is referred to as (Z)-2-Chlorocinnamic acid.[3][4]

Below is a visualization of the chemical structure of (E)-2-Chlorocinnamic acid.

Chemical structure of (E)-2-Chlorocinnamic acid.

Physicochemical Properties

This compound typically appears as a white to light yellow crystalline solid.[5][6] It is sparingly soluble in water but demonstrates good solubility in various organic solvents such as ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[5][6]

PropertyValueSource
Molecular FormulaC₉H₇ClO₂[2][3][6][7]
Molecular Weight182.60 g/mol [2][3]
Melting Point208-210 °C[5]
AppearanceWhite to light yellow crystal powder[5][6]
SolubilityInsoluble in water; Soluble in ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, acetone[5][6]
CAS Number3752-25-8[2][7]

Experimental Protocols

Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids

A general method for the synthesis of cinnamic acids, including chlorinated derivatives, involves the reaction of an aromatic aldehyde with an aliphatic carboxylic acid in the presence of boron tribromide.[8]

Materials:

  • Aromatic aldehyde (e.g., 2-chlorobenzaldehyde)

  • Aliphatic carboxylic acid (e.g., anhydrous acetic acid)[8]

  • Boron tribromide[8]

  • Anhydrous benzene[8]

  • 4-dimethylaminopyridine (4-DMAP)

  • Pyridine (Py)

  • N-methyl-2-pyrolidinone (NMP)

  • 20% HCl solution[8]

  • Ice[8]

  • 100 mL three-necked Claisen flask[8]

  • Mechanical stirrer[8]

  • Thermometer[8]

  • Water-cooled reflux condenser[8]

Procedure:

  • Place the anhydrous aliphatic carboxylic acid in the three-necked Claisen flask.[8]

  • Slowly add a solution of boron tribromide in anhydrous benzene to the flask over 30-40 minutes while stirring and cooling with ice.[8]

  • Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C, allowing for the emission of hydrogen bromide.[8]

  • Once gas emission ceases, a solution of triacetyl borate (B1201080) in acetic acid and benzene is formed.[8]

  • The aromatic aldehyde, 4-DMAP, Py, and NMP are then added, and the mixture is refluxed at 180-190°C for 8-12 hours.[8]

  • After the reaction, the filtrate is treated with a 20% HCl solution to adjust the pH to 1-2, which causes the cinnamic acid product to precipitate.[8]

  • The mixture is stirred under ice cooling for 2-3 hours.[8]

  • The product is then filtered, washed with cool water, and dried.[8]

This protocol provides a general framework. For the specific synthesis of this compound, 2-chlorobenzaldehyde (B119727) would be used as the starting aromatic aldehyde. Another documented synthesis method involves the reaction of o-phthalaldehyde (B127526) with malonic acid.[5]

Applications and Research Interest

This compound and its derivatives are utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[6][9] Research has shown that it can act as an inhibitor of certain enzymes and has been studied for its effects on biological systems.[5][6] Its chemical structure, featuring a chlorine atom, influences its reactivity and potential interactions within biological pathways, making it a subject of interest in medicinal chemistry.[6]

References

A Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated natural products represent a diverse and fascinating class of secondary metabolites with significant potential for drug discovery and development. Among these, halogenated cinnamic acids and their derivatives are emerging as compounds of interest due to their biosynthetic uniqueness and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of halogenated cinnamic acids, focusing on their sources, biosynthesis, and the methodologies for their study. While the field is still developing, this document consolidates available data to support further research and exploration.

Halogenation, the incorporation of a halogen atom (fluorine, chlorine, bromine, or iodine) into a molecule, is a common modification of secondary metabolites in marine organisms, which is attributed to the high concentration of halides in seawater.[1] This process can significantly alter the bioactivity of a compound.[1] Cinnamic acids, which are ubiquitous in plants as key intermediates in the phenylpropanoid pathway, can undergo halogenation to form a variety of derivatives.[2]

Natural Sources and Quantitative Data

The investigation into the natural occurrence of halogenated cinnamic acids is an ongoing endeavor. While a wide array of halogenated compounds have been isolated from marine environments, specific data on halogenated cinnamic acids remain relatively sparse. However, studies on certain marine organisms have provided valuable insights.

One of the notable sources of compounds related to cinnamic acid is the seagrass Zostera marina. While direct evidence for 4-chlorocinnamic acid in this species from the conducted searches is not available, detailed analyses of its phenolic constituents have been performed. These studies have quantified other cinnamic acid derivatives, such as zosteric acid (a sulfated p-coumaric acid derivative) and rosmarinic acid (an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid). The concentrations of these compounds can vary based on environmental factors.[3]

In the red alga Asparagopsis taxiformis, the presence of brominated derivatives of caffeic acid and p-coumaric acid has been reported, highlighting the potential of marine algae as a source of these compounds. However, specific quantitative data for these brominated cinnamic acid derivatives are not yet readily available in the literature.

The following table summarizes the available quantitative data for zosteric acid and rosmarinic acid in Zostera marina, which, while not halogenated in the traditional sense, are structurally related and their analysis provides a framework for studying other cinnamic acid derivatives.

CompoundOrganismTissueConcentration (mg/g Dry Weight)Reference
Zosteric AcidZostera marinaLeavesTraces (< 0.01)[3]
Rosmarinic AcidZostera marinaLeaves0.24[4]

It is important to note that the concentrations of these secondary metabolites can be influenced by various factors, including geographic location, season, and environmental stressors.[3]

Biosynthesis of Halogenated Cinnamic Acids

The biosynthesis of cinnamic acid and its derivatives originates from the phenylpropanoid pathway, which starts with the amino acid phenylalanine.[2] While the specific enzymatic halogenation of cinnamic acid in many organisms is not yet fully elucidated, the general pathway provides a framework for understanding their formation. A hypothetical biosynthetic pathway could involve the action of a halogenase enzyme on a cinnamic acid precursor.

Below is a diagram illustrating a generalized biosynthetic pathway for cinnamic acid derivatives, with a proposed halogenation step.

Cinnamic Acid Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Halogenated_Cinnamic_Acid Halogenated_Cinnamic_Acid Cinnamic_Acid->Halogenated_Cinnamic_Acid Halogenase (Hypothetical) Cinnamic_Acid_Derivatives Cinnamic_Acid_Derivatives p_Coumaric_Acid->Cinnamic_Acid_Derivatives

A generalized biosynthetic pathway for cinnamic acid derivatives.

In this proposed pathway, Phenylalanine Ammonia-Lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid. Cinnamate 4-hydroxylase (C4H) then converts cinnamic acid to p-coumaric acid, a precursor for many other derivatives. A hypothetical halogenase could act on cinnamic acid or its derivatives to produce halogenated forms.

Experimental Protocols

The study of halogenated cinnamic acids requires robust analytical methodologies for their extraction, identification, and quantification. Below is a detailed protocol that can be adapted for the analysis of these compounds from marine plant and algal samples.

1. Sample Collection and Preparation

  • Collect fresh samples and transport them to the laboratory on ice.

  • Thoroughly clean the samples with seawater to remove any epiphytes and debris.

  • Freeze the samples in liquid nitrogen and then lyophilize (freeze-dry) them to a constant weight.

  • Grind the dried tissue into a fine powder using a mortar and pestle or a grinder.

2. Extraction of Phenolic Compounds

  • Weigh approximately 200 mg of the dried powder into a centrifuge tube.

  • Add 10 mL of 50% aqueous methanol (B129727) (or another suitable solvent mixture) to the tube.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

3. HPLC-DAD/MS Analysis

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS) is recommended for comprehensive analysis.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of Solvent B, and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection:

    • DAD: Monitor at multiple wavelengths, typically between 200 and 400 nm, to detect different phenolic compounds based on their UV-Vis absorption spectra.

    • MS: Operate in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns for structural elucidation.

  • Quantification: Prepare calibration curves using authentic standards of the target halogenated cinnamic acids. If standards are unavailable, semi-quantification can be performed using a standard of a structurally similar compound.

The following diagram illustrates the general workflow for the extraction and analysis of halogenated cinnamic acids.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis A Sample Collection B Cleaning & Freeze-drying A->B C Grinding B->C D Solvent Extraction C->D E Sonication D->E F Centrifugation & Supernatant Collection E->F G Solvent Evaporation & Reconstitution F->G H HPLC-DAD/MS Analysis G->H I Data Analysis & Quantification H->I

Workflow for the analysis of halogenated cinnamic acids.

Signaling Pathways and Biological Activities

The biological roles of halogenated cinnamic acids are not yet well understood. However, many marine bioactive compounds are known to be involved in chemical defense mechanisms against predators, competitors, and pathogens.[5] Halogenation can enhance the antimicrobial and cytotoxic activities of natural products.

Some cinnamic acid derivatives have been shown to interfere with quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence.[6] It is plausible that halogenated cinnamic acids could also modulate such signaling pathways. Further research is needed to explore the specific molecular targets and mechanisms of action of these compounds. The study of marine bioactive compounds and their impact on signaling pathways such as PI3K/AKT, ROS, and p53 in the context of cancer research is an active area of investigation.

Conclusion and Future Directions

The natural occurrence of halogenated cinnamic acids presents an exciting frontier in natural product chemistry and drug discovery. While current knowledge is limited, the available data suggest that marine organisms, particularly algae and seagrasses, are promising sources for these compounds. The development and application of advanced analytical techniques are crucial for their discovery and quantification. Future research should focus on:

  • Screening a wider range of marine organisms to identify new sources of halogenated cinnamic acids.

  • Developing targeted analytical methods for the accurate quantification of these compounds.

  • Elucidating the biosynthetic pathways to understand the enzymatic machinery responsible for halogenation.

  • Investigating the biological activities and signaling pathways to uncover their therapeutic potential.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to advance the study of these intriguing natural products. The continued exploration of halogenated cinnamic acids holds the promise of discovering novel molecules with valuable applications in medicine and biotechnology.

References

Spectroscopic Profile of 2-Chlorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorocinnamic acid (CAS No: 3752-25-8), a compound of interest in various fields of chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various public databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for trans-2-Chlorocinnamic acid are summarized below.

Table 1: ¹H NMR Data for trans-2-Chlorocinnamic acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.88d16.2Vinylic H
7.54-7.38m-Aromatic H
7.37-7.28m-Aromatic H
6.56d16.2Vinylic H

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for trans-2-Chlorocinnamic acid

Chemical Shift (δ) ppm
167.39
142.32
136.55
133.80
130.64
129.81
127.82
126.75
121.03

Solvent: DMSO-d₆, Instrument Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Description
~3000O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1630C=C stretch (Alkene)
~1450C=C stretch (Aromatic)
~750C-Cl stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR).[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] The molecular weight of this compound is 182.60 g/mol .[4][7][8][9]

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
182[M]⁺ (Molecular ion)
184[M+2]⁺ (Isotope peak due to ³⁷Cl)
165[M-OH]⁺
139[M-COOH]⁺
103[C₇H₄Cl]⁺

Ionization method: Electron Ionization (EI)[8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

NMR Spectroscopy
  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.

  • Processing: The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[2]

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The anvil is pressed against the sample to ensure good contact with the crystal. The IR spectrum is then recorded by passing an infrared beam through the crystal.

  • Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.[10]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Overview of 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the physicochemical properties of 2-Chlorocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is an organic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure is characterized by a chlorine substituent on the phenyl ring of cinnamic acid.

PropertyValueSource
Molecular Formula C9H7ClO2[1][2][3][4][5][6]
Molecular Weight 182.60 g/mol [2][7]
Alternate Molecular Weight 182.604 g/mol [3][4]
Appearance White to light yellow crystalline powder[1][8]
CAS Number 3752-25-8[2][3][4]
IUPAC Name (E)-3-(2-chlorophenyl)prop-2-enoic acid[2]
Melting Point 208-210 °C[8]
Solubility Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[8]

Synthesis and Reactivity

A common method for the synthesis of this compound involves the reaction of o-phthalaldehyde (B127526) with malonic acid.[8] This compound can undergo various chemical reactions, such as esterification and reduction, highlighting its utility as a versatile intermediate in synthetic chemistry.[1]

Biological Significance

This compound has been identified as a cinnamic acid derivative that can inhibit the hydroxylation of phenylpropanoids.[8] It has also been shown to inhibit the activity of certain enzymes by binding to the metal ion in their active site.[1]

Experimental Workflow: General Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product A o-Phthalaldehyde C Reaction A->C B Malonic Acid B->C D This compound C->D

Caption: Generalized synthesis workflow for this compound.

References

A Technical Guide to the Biological Activity of Ortho-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted cinnamic acids are a class of phenolic compounds characterized by a phenyl ring with a three-carbon acrylic acid side chain and a substituent at the ortho-position. This structural motif is found in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities. The nature and position of the substituent on the phenyl ring significantly influence the compound's physicochemical properties and its interaction with biological targets. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of key ortho-substituted cinnamic acids, including ortho-coumaric acid, ferulic acid, and sinapic acid. The guide details the experimental protocols used to evaluate these activities, presents quantitative data for comparative analysis, and illustrates the underlying signaling pathways and experimental workflows.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the ortho-substituted cinnamic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Also, prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate or test tubes, mix the test compound dilutions with the DPPH solution. Include a control containing only the solvent and DPPH.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the ortho-substituted cinnamic acid for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. The IC₅₀ value can then be calculated.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi) is considered the MIC.

Step-by-Step Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the ortho-substituted cinnamic acid in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to understand the molecular mechanisms of apoptosis.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis of Inflammatory Markers: RT-PCR

Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the expression levels of specific genes involved in inflammation.

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amount of amplified product reflects the initial amount of mRNA.

Step-by-Step Protocol:

  • RNA Extraction: Isolate total RNA from treated and untreated cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Perform PCR using the cDNA as a template and primers specific for the inflammatory genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6).

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the amplified DNA fragments.

  • Data Analysis: For quantitative real-time PCR (qPCR), the amount of amplified product is measured in real-time using fluorescent dyes or probes. Gene expression levels are typically normalized to a housekeeping gene.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of various ortho-substituted cinnamic acids.

Table 1: Anticancer Activity of Ortho-Substituted Cinnamic Acids

CompoundCell LineAssayResult (IC₅₀/EC₅₀)Citation(s)
o-Coumaric AcidMCF-7 (Breast)MTT5.25 mM (72h)[1]
o-Coumaric AcidBreast Cancer Stem CellsWST-15.13 mM (72h)[1]
o-Coumaric AcidMCF-7 (Breast)-EC₅₀ of 4.95 mM[2]
Ferulic Acid143B (Osteosarcoma)MTT59.88 µM (48h)[3]
Ferulic AcidMG63 (Osteosarcoma)MTT66.47 µM (48h)[3]
Ferulic AcidHCT 15 (Colorectal)-154 µg/mL[4]
Ferulic AcidCT-26 (Colon)-800 µM[4]
Ferulic AcidMIA PaCa-2 (Pancreatic)-500 µM/mL[4]
Ferulic AcidLNCaP (Prostate)-500 µM[5]
Ferulic AcidPC-3 (Prostate)-300 µM[5]
Ferulic AcidHeLa (Cervical)Cell Viability4-20 µM[5]
Ferulic AcidCaski (Cervical)Cell Viability4-20 µM[5]

Table 2: Antioxidant Activity of Ortho-Substituted Cinnamic Acids

CompoundAssayResult (IC₅₀ / % Inhibition)Citation(s)
p-Coumaric AcidDPPHIC₅₀ of 255.69 µg/mL[6]
p-Coumaric AcidOH radical scavengingIC₅₀ of 4.72 µM[7]
Sinapic AcidDPPH82% inhibition at 50 µM[8]
Sinapic AcidABTS86.5% inhibition at 50 µM[8]

Table 3: Anti-inflammatory Activity of Ortho-Substituted Cinnamic Acids

CompoundModelTargetResultCitation(s)
Ferulic AcidTNF-α-treated 3T3-L1 adipocytesIL-6, IL-1β, MCP-1Inhibition of secretion[9]
Ferulic AcidLPS-induced RAW 264.7 macrophagesNO, PGE₂, TNF-α, IL-1βDose-dependent inhibition[10]
Sinapic AcidSerotonin-induced paw edemaInflammation34.2% max inhibition (30 mg/kg)[10]
Sinapic AcidCarrageenan-induced paw edemaInflammation44.5% max inhibition (30 mg/kg)[10]

Table 4: Antimicrobial Activity of Ortho-Substituted Cinnamic Acids

CompoundMicroorganismResult (MIC)Citation(s)
o-Coumaric AcidStaphylococcus aureus1.52 - 3.37 mM[11]
o-Coumaric AcidBacillus subtilis1.52 - 3.37 mM[11]
p-Coumaric AcidVarious bacteria10 - 80 µg/mL[12]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by ortho-substituted cinnamic acids and the general workflows of the experimental protocols.

anticancer_apoptosis_pathway ortho_cinnamic Ortho-Substituted Cinnamic Acid pi3k_akt PI3K/Akt Pathway ortho_cinnamic->pi3k_akt Inhibits bcl2 Bcl-2 (Anti-apoptotic) ortho_cinnamic->bcl2 Downregulates bax Bax (Pro-apoptotic) ortho_cinnamic->bax Upregulates p53 p53 Activation ortho_cinnamic->p53 Activates pi3k_akt->bcl2 Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p53->bax Activates

Anticancer Apoptosis Pathway

anti_inflammatory_nfkb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ortho_cinnamic Ortho-Substituted Cinnamic Acid ortho_cinnamic->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb_ikb NF-κB-IκBα Complex ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocates nfkb_in_nucleus NF-κB nfkb_ikb->nfkb Releases inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_in_nucleus->inflammatory_genes Induces Transcription

Anti-inflammatory NF-κB Pathway

experimental_workflow_mtt start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

MTT Assay Workflow

experimental_workflow_mic start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Dilutions with Microbe prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate (24h) inoculate->incubate observe Visually Observe for Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

MIC Assay Workflow

Conclusion

Ortho-substituted cinnamic acids represent a promising class of bioactive molecules with multifaceted therapeutic potential. The data compiled in this guide demonstrates their significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The ortho-substitution on the cinnamic acid scaffold plays a crucial role in modulating these activities. Further research, including lead optimization and in vivo efficacy studies, is warranted to fully elucidate their therapeutic utility and advance their development as novel drug candidates. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to exploring the pharmacological landscape of these versatile compounds.

References

An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Possessing a core structure of a phenyl ring attached to an acrylic acid moiety, these compounds offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activities.[1] Among these, 2-chlorocinnamic acid derivatives have emerged as a promising area of research, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory properties.[2][3][4]

The introduction of a chlorine atom at the ortho-position of the phenyl ring significantly influences the electronic and steric properties of the molecule, which in turn can modulate its interaction with biological targets. This guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, such as amides and esters, is primarily achieved through well-established organic reactions. The Knoevenagel condensation is a cornerstone method for the formation of the cinnamic acid backbone, while subsequent modifications of the carboxylic acid group allow for the generation of a diverse library of derivatives.

General Synthetic Workflow

The overall process for synthesizing this compound derivatives can be visualized as a multi-step workflow, starting from the commercially available 2-chlorobenzaldehyde (B119727).

G cluster_synthesis Synthesis Workflow start 2-Chlorobenzaldehyde + Malonic Acid knoevenagel Knoevenagel Condensation (Pyridine, Piperidine) start->knoevenagel acid This compound knoevenagel->acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) acid->activation amide_ester Amidation / Esterification activation->amide_ester derivatives This compound Amides & Esters amide_ester->derivatives purification Purification (Recrystallization, Chromatography) derivatives->purification final_product Pure Derivatives purification->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation:

A mixture of 2-chlorobenzaldehyde (10 mmol), malonic acid (12 mmol), pyridine (B92270) (20 mL), and a catalytic amount of piperidine (B6355638) (0.5 mL) is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid (20 mL). The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol (B145695) to yield this compound.

Synthesis of N-Aryl-2-chlorocinnamamides:

To a solution of this compound (5 mmol) in dry dichloromethane (B109758) (20 mL), thionyl chloride (6 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting acid chloride is dissolved in dry dichloromethane (15 mL) and added dropwise to a solution of the appropriate substituted aniline (B41778) (5 mmol) and triethylamine (B128534) (6 mmol) in dichloromethane (15 mL) at 0°C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Synthesis of Alkyl 2-Chlorocinnamates (Fischer Esterification):

A solution of this compound (10 mmol) in the corresponding alcohol (e.g., methanol, ethanol; 50 mL) containing a catalytic amount of concentrated sulfuric acid (0.5 mL) is refluxed for 8-12 hours. The excess alcohol is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude ester is purified by column chromatography on silica gel.

Potential Uses of this compound Derivatives

Research into this compound derivatives has revealed their potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Quantitative Data on Anticancer Activity:

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
AmideN-methyl-2-chlorocinnamamideA-549 (Lung)11.38[2]
AmideN-ethyl-2-chlorocinnamamideA-549 (Lung)~15[2]
AmideN-(p-tolyl)-2-chlorocinnamamideVariousNot specified
EsterMethyl 2-chlorocinnamateVariousNot specified
EsterEthyl 2-chlorocinnamateVariousNot specified

Signaling Pathways in Anticancer Action:

The anticancer effects of cinnamic acid derivatives, including the 2-chloro substituted analogs, are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathway:

One of the primary mechanisms by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often initiated via the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

G cluster_apoptosis Apoptosis Induction by this compound Derivatives derivative 2-Chlorocinnamic Acid Derivative pi3k_akt PI3K/Akt Pathway derivative->pi3k_akt Inhibits bcl2 Bcl-2 (anti-apoptotic) derivative->bcl2 Downregulates bax Bax (pro-apoptotic) derivative->bax Upregulates pi3k_akt->bcl2 Inhibits Inhibition mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptosis induction pathway modulated by this compound derivatives.

Cell Cycle Arrest:

In addition to inducing apoptosis, some this compound derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.

G cluster_cell_cycle Cell Cycle Arrest by this compound Derivatives derivative 2-Chlorocinnamic Acid Derivative p21 p21 (CDK Inhibitor) derivative->p21 Upregulates cdk2_cyclinE CDK2/Cyclin E p21->cdk2_cyclinE g1_s_transition G1/S Transition cdk2_cyclinE->g1_s_transition arrest Cell Cycle Arrest cdk2_cyclinE->arrest Blocked Transition leads to g1_s_transition->arrest

Caption: Mechanism of cell cycle arrest induced by this compound derivatives.

Antimicrobial Activity

This compound and its derivatives have also demonstrated activity against a range of pathogenic microorganisms, including bacteria and fungi. The presence of the chlorine atom is thought to enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

Quantitative Data on Antimicrobial Activity:

Derivative TypeCompoundMicroorganismMIC (µg/mL)Reference
Acid4-Chlorocinnamic acidE. coli~130[5]
Acid4-Chlorocinnamic acidB. subtilis~130[5]
AmideN-(4-chlorophenyl)-2-chlorocinnamamideM. gypseumNot specified
EsterMethyl 4-chlorocinnamateS. aureus>1000[6]
EsterMethoxyethyl 4-chlorocinnamateC. albicans~30[6]
Enzyme Inhibition

The structural features of this compound derivatives make them suitable candidates for the inhibition of various enzymes implicated in disease pathogenesis. For instance, certain derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.[2]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the amide or ester functionality. Preliminary SAR studies suggest that:

  • Amide vs. Ester: In some cases, amides have shown superior activity compared to their corresponding esters.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly impact potency. Small alkyl groups have been shown to be favorable for anticancer activity in some studies.[2]

  • Substitution on the Phenyl Ring of the Amide: The electronic properties of substituents on the N-phenyl ring of cinnamamides can influence their biological effects.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer and antimicrobial agents warrants further investigation. Future research should focus on:

  • Expansion of the Chemical Library: Synthesis and biological evaluation of a wider range of this compound amides and esters with diverse substituents to establish more comprehensive structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent derivatives to better understand their mechanisms of action.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential and toxicity of lead compounds in preclinical animal models.

The continued exploration of this chemical scaffold holds promise for the development of novel and effective therapeutic agents for the treatment of cancer and infectious diseases.

References

The Role of 2-Chlorocinnamic Acid in the Phenylpropanoid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a pivotal metabolic route in plants, responsible for the synthesis of a vast array of secondary metabolites crucial for growth, development, and defense. This technical guide delves into the specific role of 2-Chlorocinnamic acid, a synthetic derivative of cinnamic acid, as a modulator of this pathway. Evidence strongly indicates that this compound acts as a potent inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme to the phenylpropanoid pathway. This inhibitory action presents significant opportunities for the targeted manipulation of plant metabolism for applications in agriculture, biotechnology, and drug development. This document provides a comprehensive overview of the mechanism of action, available data, detailed experimental protocols for studying its effects, and visual representations of the relevant biological and experimental frameworks.

Introduction to the Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the deamination of the amino acid L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield trans-cinnamic acid.[1][2] This initial step is a critical regulatory point, committing carbon flux from primary metabolism to the synthesis of a diverse group of compounds, including lignins, flavonoids, coumarins, and stilbenes. These molecules are integral to plant structure (lignin), pigmentation (anthocyanins), defense against pathogens and UV radiation, and symbiotic interactions.[3]

Following the formation of cinnamic acid, two other key enzymes, Cinnamate-4-hydroxylase (C4H) and 4-Coumarate-CoA ligase (4CL), catalyze subsequent reactions to produce p-coumaroyl-CoA, a central intermediate that serves as a precursor for various branch pathways.[1][2] The tight regulation of these initial enzymes is crucial for controlling the metabolic flow into these diverse downstream pathways.

This compound: A Potent Inhibitor of Phenylalanine Ammonia-Lyase (PAL)

o-Chlorocinnamic acid, also known as this compound, has been identified as a strong inhibitor of Phenylalanine Ammonia-Lyase (PAL).[4][5] Research has demonstrated its inhibitory effects on PAL sourced from various organisms, including sweet potato, pea, and yeast.[4] The structural characteristics essential for the inhibitory activity of cinnamic acid derivatives include a hydrophobic aromatic ring, an α,β-double bond, and a carboxyl group.[4] The presence of a chlorine atom at the ortho position of the phenyl ring in this compound appears to significantly enhance its inhibitory potency against PAL.[4]

Mechanism of Action

While the precise kinetic mechanism of PAL inhibition by this compound is not extensively detailed in the available literature, the inhibition of PAL by various cinnamic acid derivatives is often competitive with the substrate, L-phenylalanine. This suggests that these inhibitors likely bind to the active site of the enzyme, preventing the substrate from binding and being converted to cinnamic acid.

Effects on Downstream Phenylpropanoid Metabolism

By inhibiting PAL, this compound effectively reduces the metabolic flux into the entire phenylpropanoid pathway. This leads to a decreased production of cinnamic acid and, consequently, all downstream metabolites, including lignin, flavonoids, and other phenolic compounds. This property makes this compound a valuable tool for studying the physiological roles of the phenylpropanoid pathway and for biotechnological applications aimed at modifying plant composition.

Quantitative Data on Enzyme Inhibition

For context, the inhibitory effects of this compound have been quantified for other enzymes, such as mushroom tyrosinase, where it exhibits uncompetitive inhibition with an IC50 value of 0.765 mM and an inhibition constant (KIS) of 0.348 mM.[6] It is important to note that mushroom tyrosinase is not an enzyme within the phenylpropanoid pathway, and this data is provided for illustrative purposes only.

Table 1: Inhibitory Activity of this compound on Mushroom Tyrosinase

EnzymeOrganismType of InhibitionIC50 (mM)KIS (mM)Reference
Tyrosinase (diphenolase activity)Agaricus bisporus (Mushroom)Uncompetitive0.7650.348[6]

Effects on Other Phenylpropanoid Pathway Enzymes

There is currently no direct evidence to suggest that this compound inhibits the other core enzymes of the phenylpropanoid pathway, Cinnamate-4-hydroxylase (C4H) and 4-Coumarate-CoA ligase (4CL). However, one study has shown that this compound can act as a substrate for C4H, leading to the formation of 4-hydroxy-2-chlorocinnamic acid, a novel compound.[7] This indicates that while it may not inhibit C4H, it can be processed by it, potentially leading to the formation of novel phenylpropanoids.

Impact on Signaling Pathways

The effect of this compound on specific plant signaling pathways has not been documented. However, given its potent inhibition of the phenylpropanoid pathway, it is plausible that it could indirectly affect signaling cascades that are influenced by phenylpropanoid-derived molecules. For instance, flavonoids and other phenolics are known to modulate auxin transport and signaling. By depleting the pool of these compounds, this compound could indirectly impact developmental and defense-related signaling pathways. Further research is required to elucidate these potential indirect effects.

Experimental Protocols

In Vitro Inhibition Assay for Phenylalanine Ammonia-Lyase (PAL)

This protocol is a generalized method for determining the inhibitory effect of this compound on PAL activity. The principle of the assay is to measure the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Materials:

  • Partially purified or purified PAL enzyme preparation

  • L-phenylalanine (substrate)

  • This compound (inhibitor)

  • Borate (B1201080) buffer (e.g., 50 mM, pH 8.8)

  • Spectrophotometer capable of reading UV wavelengths

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-phenylalanine in borate buffer (e.g., 100 mM).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in borate buffer to various concentrations. Ensure the final solvent concentration in the assay mixture is low and consistent across all assays, including the control.

    • Prepare the PAL enzyme solution in borate buffer. The concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Mixture:

    • In a quartz cuvette, prepare the reaction mixture containing:

      • Borate buffer

      • L-phenylalanine solution (to a final concentration in the range of its Km)

      • Varying concentrations of this compound solution (or solvent control).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the PAL enzyme solution to the cuvette.

    • Quickly mix the contents by inverting the cuvette.

  • Measurement of Activity:

    • Immediately start monitoring the increase in absorbance at 290 nm over time using the spectrophotometer.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • For kinetic analysis (e.g., to determine the type of inhibition and Ki), perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other suitable kinetic plots.

Visualizations

Phenylpropanoid Pathway and the Site of Inhibition

Phenylpropanoid_Pathway L_Phe L-Phenylalanine CinnamicAcid trans-Cinnamic Acid L_Phe->CinnamicAcid PAL p_CoumaricAcid p-Coumaric Acid CinnamicAcid->p_CoumaricAcid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_CoumaricAcid->p_Coumaroyl_CoA 4CL Downstream Downstream Phenylpropanoids (Lignins, Flavonoids, etc.) p_Coumaroyl_CoA->Downstream Inhibitor This compound Inhibitor->L_Phe Inhibition

Caption: The central phenylpropanoid pathway and the inhibitory action of this compound on PAL.

Experimental Workflow for PAL Inhibition Assay

PAL_Inhibition_Workflow Start Start: Prepare Reagents PrepareAssay Prepare Assay Mixture (Buffer, L-Phe, Inhibitor) Start->PrepareAssay PreIncubate Pre-incubate at Optimal Temperature PrepareAssay->PreIncubate AddEnzyme Initiate Reaction with PAL PreIncubate->AddEnzyme MeasureAbs Monitor Absorbance at 290 nm AddEnzyme->MeasureAbs AnalyzeData Calculate Reaction Rates and % Inhibition MeasureAbs->AnalyzeData DetermineKinetics Determine IC50 and Kinetic Parameters AnalyzeData->DetermineKinetics

Caption: A generalized workflow for determining the inhibitory effect of this compound on PAL.

Conclusion and Future Directions

This compound serves as a potent and specific inhibitor of Phenylalanine Ammonia-Lyase, the committed step of the phenylpropanoid pathway. This characteristic makes it an invaluable research tool for dissecting the complex roles of phenylpropanoids in plant biology. For drug development professionals, understanding how such inhibitors modulate a key plant metabolic pathway can offer insights into designing novel herbicides or plant growth regulators.

Future research should focus on several key areas:

  • Quantitative Inhibition Studies: Detailed kinetic analysis is required to determine the precise IC50 and Ki values of this compound for PAL from various plant species.

  • Specificity Profiling: Investigating the effects of this compound on other enzymes of the phenylpropanoid pathway, such as C4H and 4CL, will provide a more complete picture of its metabolic impact.

  • In Vivo Studies: Elucidating the physiological consequences of this compound application in whole plants will be crucial for understanding its potential applications in agriculture.

  • Signaling Pathway Analysis: Research into the downstream effects of PAL inhibition by this compound on plant signaling networks will uncover its broader biological implications.

By addressing these research gaps, the scientific community can fully harness the potential of this compound as both a powerful research tool and a lead compound for various biotechnological applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chlorocinnamic acid is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a carboxylic acid conjugated with a substituted aromatic ring, makes it a versatile building block. This document provides detailed protocols for the synthesis of this compound from 2-chlorobenzaldehyde (B119727) via two common and effective methods: the Knoevenagel condensation and the Perkin reaction. Additionally, a summary of expected analytical data is presented for product characterization.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₇ClO₂[1]
Molecular Weight 182.60 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 211-212 °C[2]
CAS Number 3752-25-8
Solubility Insoluble in water; soluble in ethanol (B145695) and ethyl acetate[3]

Synthesis Protocols

Two primary methods for the synthesis of this compound from 2-chlorobenzaldehyde are detailed below.

Method 1: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, in this case, malonic acid, catalyzed by a weak base like pyridine (B92270) or piperidine.[4][5] This method is often preferred for its high yields and relatively mild reaction conditions.

Reaction Scheme:

Knoevenagel_Condensation cluster_conditions Conditions 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reaction 2-Chlorobenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine Pyridine (catalyst) Pyridine->Reaction Catalyst Heat Heat (Water Bath) Heat->Reaction This compound This compound CO2 CO2 H2O H2O Reaction->this compound Reaction->CO2 Reaction->H2O

Caption: Knoevenagel condensation of 2-chlorobenzaldehyde with malonic acid.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1.40 g, 10 mmol) and malonic acid (1.04 g, 10 mmol).

  • Solvent and Catalyst Addition: Add a minimal amount of pyridine (e.g., a few drops) to act as both a solvent and a catalyst.[2]

  • Reaction: Heat the mixture on a water bath. The reaction mixture will become a clear liquid, and effervescence (CO₂ evolution) will be observed.[2] Continue heating for approximately 4 hours. A white solid product should begin to form within 30 minutes.[2]

  • Work-up and Isolation: After cooling, treat the reaction mixture with a small amount of cold water and ether to remove any unreacted starting material and pyridine.

  • Purification: The crude product can be recrystallized from ethanol to yield colorless needles of this compound.[2]

  • Drying: Dry the purified product in a desiccator.

Expected Yield:

ReactantMolar RatioExpected Yield (%)Reference
2-Chlorobenzaldehyde1~98% (based on aldehyde)[2]
Malonic Acid1

Note: A study on the condensation of o-chlorobenzaldehyde with malonic acid reported a yield of 1.8 g of this compound from 1.4 g of the aldehyde, which is a near-quantitative yield.[2]

Method 2: Perkin Reaction

The Perkin reaction utilizes an acid anhydride (B1165640) and its corresponding carboxylate salt as a base to condense with an aromatic aldehyde.[6][7] This reaction typically requires higher temperatures than the Knoevenagel condensation.

Reaction Scheme:

Perkin_Reaction cluster_conditions Conditions 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reaction 2-Chlorobenzaldehyde->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Sodium Acetate Sodium Acetate (base) Sodium Acetate->Reaction Base Heat Heat (180°C) Heat->Reaction This compound This compound Acetic Acid Acetic Acid Reaction->this compound Reaction->Acetic Acid

Caption: Perkin reaction of 2-chlorobenzaldehyde with acetic anhydride.

Experimental Protocol (Adapted from a similar synthesis):

  • Reactant Mixture: In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chlorobenzaldehyde (2.81 g, 20 mmol), acetic anhydride (excess), and anhydrous sodium acetate.

  • Reaction: Heat the mixture to reflux at approximately 180-190°C for 8-12 hours.[8]

  • Hydrolysis: After cooling, add water (70-80 mL) to the reaction mixture, followed by a 20% NaOH solution to adjust the pH to 9-10. This step hydrolyzes any remaining acetic anhydride and converts the product to its sodium salt.

  • Purification of Aqueous Layer: Distill off any unreacted 2-chlorobenzaldehyde with water under a vacuum.[8]

  • Precipitation: Cool the remaining aqueous solution and filter it. Acidify the filtrate with a 20% HCl solution to a pH of 1-2 to precipitate the this compound.[8]

  • Isolation and Washing: Stir the mixture in an ice bath for 2-3 hours to ensure complete precipitation. Filter the solid product and wash it with cold water (15-20 mL).[8]

  • Drying: Dry the final product.

Expected Yield:

ReactantMolar RatioExpected Yield (%)Reference
p-Chlorobenzaldehyde180%[8]
Acetic AnhydrideExcess

Note: The provided protocol and yield are for the synthesis of p-chlorocinnamic acid. A similar yield is anticipated for the ortho-isomer under these conditions.[8]

Analytical Data Summary

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected spectroscopic data.

Analytical TechniqueExpected Data
¹H NMR Spectra available from Sigma-Aldrich Co. LLC.[1]
¹³C NMR Data available in chemical literature.
IR Spectroscopy (FTIR) Spectra available from Wiley-VCH GmbH.[1]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z = 182.[9]

Workflow Diagram

The general workflow for the synthesis and characterization of this compound is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Chlorobenzaldehyde + Active Methylene Compound/ Acid Anhydride Reaction Knoevenagel Condensation or Perkin Reaction Reactants->Reaction Workup Work-up and Isolation Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Analysis Final_Product Characterized this compound Analysis->Final_Product

Caption: General workflow for the synthesis and analysis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Perkin reaction is a powerful and well-established method in organic synthesis for the preparation of α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1][2] Developed by William Henry Perkin in 1868, this condensation reaction involves an aromatic aldehyde, an acid anhydride (B1165640), and an alkali salt of the corresponding acid, which acts as a base catalyst.[1] The reaction typically requires elevated temperatures to proceed efficiently.[3] This protocol details the experimental procedure for the synthesis of 2-chlorocinnamic acid from 2-chlorobenzaldehyde (B119727) and acetic anhydride, with sodium acetate (B1210297) serving as the catalyst. Cinnamic acid and its derivatives are valuable intermediates in the pharmaceutical and fragrance industries.[4] The presence of the chlorine substituent on the aromatic ring can influence the reactivity of the molecule and the properties of the final product.

Reaction and Mechanism

The Perkin reaction proceeds via an aldol-type condensation. The base, typically sodium acetate, deprotonates the acetic anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (2-chlorobenzaldehyde in this case). The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination of a water molecule to yield the α,β-unsaturated acid.

Data Presentation

ParameterValueReference
Reactants
2-Chlorobenzaldehyde14.06 g (0.1 mol)Calculated
Acetic Anhydride20.42 g (0.2 mol)[5]
Anhydrous Sodium Acetate8.20 g (0.1 mol)[5]
Reaction Conditions
Temperature180°C
Reaction Time5 hours
Product
Product Name(E)-3-(2-chlorophenyl)prop-2-enoic acid
Expected Yield~71%[6]
Melting Point211-214°C[7]
Molecular Weight182.60 g/mol
Spectroscopic Data
IR (cm⁻¹)1680 (C=O), 1630 (C=C), 2500-3000 (O-H)[8]
¹H NMR (CDCl₃, δ ppm)6.4 (d, 1H), 7.2-7.8 (m, 4H), 7.9 (d, 1H), 11.5 (s, 1H)

Experimental Protocol

Materials:

  • 2-Chlorobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Sodium Carbonate solution (10% w/v)

  • Hydrochloric Acid (concentrated)

  • Ethanol (B145695)

  • Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Beakers

  • Buchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, place 14.06 g (0.1 mol) of 2-chlorobenzaldehyde, 20.42 g (0.2 mol) of acetic anhydride, and 8.20 g (0.1 mol) of freshly fused and powdered anhydrous sodium acetate.[5]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture in a heating mantle at 180°C with constant stirring for 5 hours.[5][9]

  • Work-up: After the reaction is complete, allow the mixture to cool slightly and then pour it into 100 mL of water.

  • Removal of Unreacted Aldehyde: Add a 10% sodium carbonate solution until the mixture is alkaline to litmus (B1172312) paper. This converts the cinnamic acid to its soluble sodium salt. Steam distill the mixture to remove any unreacted 2-chlorobenzaldehyde.[10]

  • Decolorization: Cool the remaining solution and, if necessary, add activated charcoal to decolorize it. Heat the solution and then filter it hot to remove the charcoal and any resinous byproducts.

  • Precipitation of the Product: Cool the filtrate and acidify it with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.[10]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with cold water.[5] Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals and determine the yield, melting point, and characterize by IR and NMR spectroscopy.

Visualizations

Perkin_Reaction_Workflow Experimental Workflow for Perkin Reaction cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants 1. Mix 2-Chlorobenzaldehyde, Acetic Anhydride, and Sodium Acetate heat 2. Heat at 180°C for 5 hours under reflux reactants->heat pour 3. Pour into water heat->pour neutralize 4. Add Na₂CO₃ solution and steam distill pour->neutralize decolorize 5. Decolorize with activated charcoal and filter hot neutralize->decolorize precipitate 6. Acidify with HCl to precipitate product decolorize->precipitate isolate 7. Isolate by vacuum filtration and recrystallize precipitate->isolate characterize 8. Dry and characterize the pure this compound isolate->characterize

Caption: Experimental workflow for the synthesis of this compound.

Perkin_Reaction_Mechanism Simplified Mechanism of the Perkin Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aldehyde 2-Chlorobenzaldehyde alkoxide Aldol Adduct aldehyde->alkoxide anhydride Acetic Anhydride enolate Anhydride Enolate anhydride->enolate Base (NaOAc) enolate->alkoxide Nucleophilic Attack unsaturated_anhydride Unsaturated Mixed Anhydride alkoxide->unsaturated_anhydride Intramolecular Acyl Transfer and Dehydration product This compound unsaturated_anhydride->product Hydrolysis

Caption: Simplified mechanism of the Perkin reaction.

References

2-Chlorocinnamic Acid: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorocinnamic acid is a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a carboxylic acid, a double bond, and a chlorinated phenyl group, allows for a variety of chemical transformations, making it a key building block for several drugs. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application in the synthesis of pharmaceutical compounds.

Introduction

Cinnamic acid and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities.[1] The presence of a chlorine atom in the ortho position of the phenyl ring in this compound influences its reactivity and makes it a suitable precursor for various therapeutic agents. This document outlines the synthesis of this compound and explores its role as an intermediate in the synthesis of a Tranilast (B1681357) analog. While its use in the synthesis of other pharmaceuticals like Loxoprofen (B1209778) and Diclofenac is less common, alternative synthetic routes for these compounds are briefly discussed for context.

Synthesis of this compound

This compound can be synthesized through several methods, with the Perkin and Knoevenagel-Doebner reactions being the most common.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base.[2][3]

Reaction Scheme:

Experimental Protocol:

  • Combine 2-chlorobenzaldehyde (B119727) (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (B1210297) (1 mole) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180°C for 5 hours with constant stirring.

  • Allow the mixture to cool to room temperature and then pour it into 500 mL of water.

  • Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • Once cooled, filter the crude this compound.

  • Recrystallize the crude product from an ethanol (B145695)/water mixture to obtain pure this compound.

Knoevenagel-Doebner Condensation

This method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.[4]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 mole) and malonic acid (1.2 moles) in pyridine (B92270) (200 mL).

  • Add a catalytic amount of piperidine (B6355638) (0.02 moles).

  • Heat the mixture at reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude this compound and wash with cold water.

  • Recrystallize the product from ethanol.

Table 1: Comparison of Synthesis Methods for this compound

ParameterPerkin ReactionKnoevenagel-Doebner Condensation
Starting Materials 2-Chlorobenzaldehyde, Acetic Anhydride2-Chlorobenzaldehyde, Malonic Acid
Catalyst Sodium AcetatePyridine/Piperidine
Reaction Temperature 180°CReflux (Pyridine)
Typical Yield ModerateHigh
Purity Good after recrystallizationGood after recrystallization

Application in Pharmaceutical Synthesis: Tranilast Analog

Tranilast, an anti-allergic and anti-inflammatory drug, is N-(3,4-dimethoxycinnamoyl)anthranilic acid.[5] A similar molecular scaffold can be synthesized using this compound.

Synthesis of 2-Chloro-N-(anthraniloyl)cinnamide (Tranilast Analog)

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of 2-Chlorocinnamoyl Chloride

  • To a solution of this compound (1 mole) in anhydrous toluene (B28343) (200 mL), add thionyl chloride (1.2 moles).

  • Heat the mixture at reflux for 2 hours.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-chlorocinnamoyl chloride.

Step 2: Amide Formation

  • Dissolve methyl anthranilate (1 mole) and triethylamine (B128534) (1.1 moles) in dichloromethane (B109758) (300 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of 2-chlorocinnamoyl chloride (1 mole) in dichloromethane (100 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to get the crude methyl ester.

Step 3: Hydrolysis

  • Dissolve the crude methyl ester in a mixture of ethanol and water.

  • Add sodium hydroxide (B78521) (1.5 moles) and heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol to obtain the pure Tranilast analog.

Table 2: Quantitative Data for Tranilast Analog Synthesis

StepReactantsKey ReagentsSolventReaction TimeTemperatureYieldPurity
1 This compoundThionyl ChlorideToluene2 hoursReflux>95% (crude)-
2 2-Chlorocinnamoyl Chloride, Methyl AnthranilateTriethylamineDichloromethane4-6 hours0°C to RT80-90%>95% (HPLC)
3 Methyl Ester IntermediateSodium HydroxideEthanol/Water3 hoursReflux85-95%>98% (HPLC)

Discussion on Other Potential Pharmaceutical Targets

Loxoprofen

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class.[6] A review of synthetic routes indicates that common starting materials include p-methylstyrene or 2-(4-methylphenyl)propionic acid.[7][8] A direct synthetic pathway from this compound is not prominently described in the scientific literature.

Diclofenac

Diclofenac is another widely used NSAID, belonging to the phenylacetic acid class. Its synthesis typically starts from 2-chlorobenzoic acid and 2,6-dichloroaniline (B118687) or from aniline.[9][10][11] this compound is not a conventional intermediate in the synthesis of Diclofenac.[9]

Visualizations

Synthesis of this compound

G Synthesis of this compound cluster_0 Perkin Reaction cluster_1 Knoevenagel-Doebner Condensation 2-Chlorobenzaldehyde_P 2-Chlorobenzaldehyde 2-ChlorocinnamicAcid_P This compound 2-Chlorobenzaldehyde_P->2-ChlorocinnamicAcid_P NaOAc, 180°C AceticAnhydride_P Acetic Anhydride AceticAnhydride_P->2-ChlorocinnamicAcid_P 2-Chlorobenzaldehyde_K 2-Chlorobenzaldehyde 2-ChlorocinnamicAcid_K This compound 2-Chlorobenzaldehyde_K->2-ChlorocinnamicAcid_K Pyridine, Piperidine, Reflux MalonicAcid_K Malonic Acid MalonicAcid_K->2-ChlorocinnamicAcid_K

Caption: Synthetic routes to this compound.

Synthesis of Tranilast Analog

G Synthesis of Tranilast Analog from this compound 2-CCA This compound AcylChloride 2-Chlorocinnamoyl Chloride 2-CCA->AcylChloride SOCl2, Toluene, Reflux MethylEster Methyl Ester Intermediate AcylChloride->MethylEster Triethylamine, DCM, 0°C to RT MethylAnthranilate Methyl Anthranilate MethylAnthranilate->MethylEster TranilastAnalog Tranilast Analog MethylEster->TranilastAnalog NaOH, EtOH/H2O, Reflux

Caption: Synthesis of a Tranilast analog.

General Experimental Workflow

G General Experimental Workflow Start Starting Materials Reaction Reaction Setup & Execution Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Aqueous Workup / Extraction Monitoring->Workup Reaction Complete Isolation Isolation of Crude Product (Filtration) Workup->Isolation Purification Purification (Recrystallization / Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS, Purity) Purification->Characterization FinalProduct Pure Final Product Characterization->FinalProduct

Caption: General workflow for chemical synthesis.

Conclusion

This compound serves as a readily accessible and versatile intermediate for the synthesis of various organic molecules. The protocols provided herein for its synthesis via the Perkin and Knoevenagel-Doebner reactions offer reliable methods for its preparation. Its application in the synthesis of a Tranilast analog highlights its utility in drug discovery and development. While its role as a direct precursor to Loxoprofen and Diclofenac is not well-established in the literature, the exploration of novel synthetic routes may yet uncover its potential in these areas. The provided data and protocols are intended to be a valuable resource for researchers in the pharmaceutical sciences.

References

Application of 2-Chlorocinnamic Acid in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-Chlorocinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, has emerged as a molecule of interest in the development of novel agrochemicals. Its structural similarity to plant signaling molecules, particularly the hormone auxin, and the known biological activities of its isomers and derivatives, suggest its potential utility as a plant growth regulator, herbicide, and fungicide. This document provides detailed application notes and experimental protocols for researchers investigating the agrochemical applications of this compound. While specific quantitative data for this compound is emerging, this guide leverages available information on closely related compounds to provide a robust starting point for research and development.

Agrochemical Potential and Mechanism of Action

This compound's potential as an agrochemical stems from its ability to interfere with fundamental biological processes in plants and fungi. The primary proposed mechanisms of action include:

  • Auxin Transport Inhibition: Cinnamic acid and its derivatives are known to inhibit auxin transport, a critical process for plant growth and development. By disrupting the polar transport of auxin, this compound can induce abnormal growth, making it a candidate for herbicidal applications.

  • Enzyme Inhibition: Chlorinated cinnamic acid derivatives have demonstrated inhibitory effects on various enzymes. For instance, they have been shown to inhibit tyrosinase and urease, and derivatives of cinnamic acid can inhibit enzymes crucial for fungal growth, such as benzoate (B1203000) 4-hydroxylase[1].

  • Antifungal Activity: Derivatives of chlorocinnamic acids have exhibited significant antifungal properties, suggesting that this compound could be effective against a range of plant pathogenic fungi.

Quantitative Data Summary

While specific efficacy data for this compound is not extensively available in the public domain, the following table summarizes the activity of its isomers and related derivatives, providing a valuable reference for experimental design.

Compound/DerivativeTarget Organism/ProcessActivity TypeMeasured ValueReference
trans-3-Chlorocinnamic acidCuscuta campestris (parasitic weed)Herbicidal (Growth Inhibition)IC₅₀ < 500 µM[2]
trans-4-Chlorocinnamic acidCuscuta campestris (parasitic weed)Herbicidal (Growth Inhibition)IC₅₀ < 500 µM[2]
Methoxyethyl 4-chlorocinnamateCandida speciesAntifungalMIC = 0.13 µmol/mL[3][4]
Perillyl 4-chlorocinnamateCandida speciesAntifungalMIC = 0.024 µmol/mL[3][4]
Cinnamic acid derivativesCochliobolus lunatus, Aspergillus niger, Pleurotus ostreatusAntifungalHigh activity[1]

Experimental Protocols

The following are detailed protocols for evaluating the agrochemical potential of this compound.

Protocol 1: Evaluation of Herbicidal Activity (Seedling Growth Inhibition Assay)

This protocol is designed to assess the pre-emergent and post-emergent herbicidal effects of this compound on target weed species.

Materials:

  • This compound (analytical grade)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a non-target crop species (e.g., Zea mays, Glycine max)

  • Acetone (B3395972) or DMSO (for stock solution preparation)

  • Tween® 20 or similar surfactant

  • Sterile distilled water

  • Petri dishes or multi-well plates

  • Filter paper

  • Growth chambers with controlled light and temperature

  • Pots with sterile soil mix

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone or DMSO.

  • Working Solution Preparation: Prepare a series of dilutions (e.g., 1, 10, 50, 100, 500 µM) in sterile distilled water containing 0.1% (v/v) surfactant. A control solution should contain the same concentration of the solvent and surfactant without the test compound.

  • Pre-emergent Assay (Petri Dish):

    • Place a sterile filter paper in each Petri dish.

    • Add 5 mL of the respective working solution to each dish.

    • Place 10-20 seeds of the target weed species on the filter paper.

    • Seal the Petri dishes with parafilm and place them in a growth chamber under appropriate conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After 7-10 days, measure the germination rate, root length, and shoot length. Calculate the percent inhibition relative to the control.

  • Post-emergent Assay (Pot Study):

    • Sow seeds of the target weed and non-target crop species in pots and allow them to grow to the 2-3 leaf stage.

    • Spray the seedlings with the working solutions until runoff.

    • Return the pots to the growth chamber.

    • After 14-21 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and measure the fresh and dry weight of the shoots.

Data Analysis:

Calculate the EC₅₀ (half-maximal effective concentration) for growth inhibition using a dose-response curve.

Protocol 2: Assessment of Antifungal Activity (Mycelial Growth Inhibition Assay)

This protocol determines the fungicidal or fungistatic activity of this compound against plant pathogenic fungi.

Materials:

  • This compound

  • Pure cultures of target fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium

  • Acetone or DMSO

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone or DMSO.

  • Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the this compound stock solution to the molten agar to achieve final concentrations (e.g., 10, 50, 100, 250, 500 µM). A control plate should contain the same amount of solvent.

  • Inoculation:

    • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium side down, in the center of the amended PDA plates.

  • Incubation and Measurement:

    • Seal the plates and incubate them at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

    • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value from a dose-response curve.

Protocol 3: Evaluation of Auxin Transport Inhibition (Root Curvature Assay)

This protocol provides an indirect measure of auxin transport inhibition by observing its effect on root gravitropism in Arabidopsis thaliana.

Materials:

  • This compound

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar

  • Sterile Petri dishes

  • Growth chamber with vertical plate orientation capability

Procedure:

  • Stock and Working Solutions: Prepare stock and working solutions of this compound as described in Protocol 1.

  • Plate Preparation: Prepare MS agar plates containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM).

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds.

    • Sow the seeds in a line on the surface of the MS plates.

  • Seedling Growth and Gravitropic Stimulation:

    • Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C for 4-5 days.

    • Once the primary roots are 1-2 cm long, rotate the plates 90 degrees to induce a gravitropic response.

  • Data Acquisition and Analysis:

    • After 24 hours, capture images of the seedlings.

    • Measure the angle of root curvature from the point of reorientation. A reduction in the gravitropic curvature in the presence of this compound indicates inhibition of polar auxin transport.

Visualizations

Signaling Pathway Diagram

Auxin_Transport_Inhibition cluster_cell1 Plant Cell 1 cluster_apoplast Apoplast cluster_cell2 Plant Cell 2 Auxin_1 Auxin PIN1 PIN Efflux Carrier Auxin_1->PIN1 Efflux Auxin_Apoplast Auxin PIN1->Auxin_Apoplast AUX1_LAX AUX1/LAX Influx Carrier Auxin_Apoplast->AUX1_LAX Influx Auxin_2 Auxin AUX1_LAX->Auxin_2 PIN2 PIN Efflux Carrier Auxin_2->PIN2 2_CCA This compound 2_CCA->PIN1 Inhibition 2_CCA->AUX1_LAX Potential Inhibition

Caption: Proposed mechanism of this compound as an auxin transport inhibitor.

Experimental Workflow Diagram

Herbicidal_Activity_Workflow Start Start: Prepare 2-CCA Stock Solution Pre_Emergent Pre-emergent Assay (Petri Dish) Start->Pre_Emergent Post_Emergent Post-emergent Assay (Pot Study) Start->Post_Emergent Germination Measure Germination Rate, Root & Shoot Length Pre_Emergent->Germination Phytotoxicity Assess Phytotoxicity, Measure Biomass Post_Emergent->Phytotoxicity Analysis Data Analysis (EC50 Calculation) Germination->Analysis Phytotoxicity->Analysis End End: Determine Herbicidal Efficacy Analysis->End

Caption: Workflow for evaluating the herbicidal activity of this compound.

Logical Relationship Diagram

Agrochemical_Potential CCA This compound PGR Plant Growth Regulator CCA->PGR Herbicide Herbicide CCA->Herbicide Fungicide Fungicide CCA->Fungicide Auxin_Inhibition Auxin Transport Inhibition PGR->Auxin_Inhibition Herbicide->Auxin_Inhibition Enzyme_Inhibition Enzyme Inhibition Fungicide->Enzyme_Inhibition

Caption: Potential agrochemical applications of this compound.

References

Revolutionizing Peptide Analysis: 2-Chlorocinnamic Acid as a High-Performance MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of proteomics and drug development, the precise and sensitive analysis of peptides is paramount. A novel matrix, 2-Chlorocinnamic acid (Cl-CCA), is demonstrating significant advantages over traditional matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This application note details the superior performance of this compound, providing comprehensive protocols for its use and showcasing its potential to accelerate research and development in the life sciences.

Introduction

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of biomolecules, including peptides. The choice of matrix is a critical factor that directly influences the sensitivity, resolution, and overall success of the analysis. For years, α-cyano-4-hydroxycinnamic acid (CHCA) has been the matrix of choice for peptide analysis. However, recent studies have highlighted this compound as a superior alternative, offering enhanced performance, particularly for low-abundance peptides and complex protein digests.[1][2][3] The substitution of a chlorine atom on the cinnamic acid core lowers the matrix's proton affinity, facilitating a more efficient proton transfer to a wider range of peptides, which results in a significant increase in ion yield and sequence coverage.[1]

Advantages of this compound

The use of this compound as a MALDI matrix offers several key advantages over the conventional CHCA matrix:

  • Enhanced Sensitivity: Studies have shown a dramatic increase in signal-to-noise (S/N) ratios, with an average 22-fold improvement for common peptides.[1]

  • Increased Peptide Recovery and Sequence Coverage: For in-solution digests of proteins like bovine serum albumin (BSA) at the 1 femtomole level, this compound has been shown to increase the sequence coverage to 48%, compared to a mere 4% with CHCA.[1][4]

  • Improved Analysis of Complex Samples: In the analysis of in-gel protein digests, this compound enabled unambiguous protein identification from 25 fmol of BSA, a task at which CHCA failed.[1][4]

  • More Uniform Ionization: this compound provides a more uniform response to peptides with varying basicity, leading to a more comprehensive analysis of complex peptide mixtures.[1]

Quantitative Performance Comparison

The superior performance of this compound (Cl-CCA) compared to α-cyano-4-hydroxycinnamic acid (CHCA) is evident in the following quantitative data summarized from peer-reviewed studies.

Performance MetricThis compound (Cl-CCA)α-Cyano-4-hydroxycinnamic Acid (CHCA)AnalyteReference
Sequence Coverage 48%4%1 fmol BSA in-solution digest[1][4]
Protein Identification UnambiguousFailed25 fmol BSA in-gel digest[1][4]
Signal-to-Noise (S/N) Ratio Average 22-fold increaseStandardCommon peptides[1]
Ion Intensity 2- to 75-fold increaseStandardCommon peptides[1]

Experimental Protocols

Consistent and reproducible results in MALDI-MS are highly dependent on meticulous sample preparation. The following protocols provide a detailed methodology for the use of this compound as a MALDI matrix.

Materials
  • This compound (Cl-CCA)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) for comparison

  • Acetonitrile (ACN), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Peptide standard(s) or protein digest

  • MALDI target plate

  • Micropipettes and tips

Protocol 1: Matrix Solution Preparation
  • Cl-CCA Matrix Solution (5 mg/mL):

    • Prepare a solvent mixture of Acetonitrile:Ethanol:0.1% aqueous TFA in a 3:1:6 (v/v/v) ratio.

    • Dissolve this compound in the solvent mixture to a final concentration of 5 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • CHCA Matrix Solution (Saturated):

    • Prepare a solvent of 50% Acetonitrile in water with 0.1% TFA.

    • Add an excess of CHCA powder to the solvent in a microcentrifuge tube.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge the tube to pellet the undissolved solid.

    • Carefully aspirate the supernatant (the saturated matrix solution) for use.

Protocol 2: Dried-Droplet Sample Deposition

The dried-droplet method is a simple and widely used technique for preparing samples for MALDI-MS analysis.

  • Sample-Matrix Mixture:

    • Mix the peptide sample solution and the prepared matrix solution (from Protocol 1) in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).

    • Gently pipette the mixture up and down several times to ensure homogeneity.

  • Spotting:

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.

  • Crystallization:

    • Allow the droplet to air-dry completely at room temperature. This process allows for the co-crystallization of the analyte and the matrix.

  • Analysis:

    • Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer for analysis.

Visualizing the Workflow and Ionization Mechanism

To further elucidate the experimental process and the theoretical basis for the enhanced performance of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spot Sample Deposition cluster_analysis MALDI-TOF MS Analysis prep_matrix Prepare 2-Chlorocinnamic Acid Matrix Solution (e.g., 5 mg/mL) mix Mix Sample and Matrix (1:1 ratio) prep_matrix->mix prep_sample Prepare Peptide Sample (e.g., Protein Digest) prep_sample->mix spot Spot 0.5-1.0 µL onto MALDI Target Plate mix->spot dry Air-Dry to Co-crystallize spot->dry load Load Target Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectra load->acquire analyze Data Analysis: Peptide Identification, Sequence Coverage acquire->analyze

Figure 1. A generalized workflow for peptide analysis using this compound as a MALDI matrix.

ionization_mechanism cluster_solid Solid Phase (Crystal) cluster_gas Gas Phase (Plume) laser Pulsed UV Laser (e.g., 337 nm) crystal Co-crystal of Peptide (P) and this compound (Cl-CCA) laser->crystal Irradiation desorption Desorption of P and Cl-CCA crystal->desorption Energy Transfer matrix_ionization Matrix Ionization: Cl-CCA + hν → [Cl-CCA+H]+ desorption->matrix_ionization proton_transfer Proton Transfer: [Cl-CCA+H]+ + P → Cl-CCA + [P+H]+ desorption->proton_transfer matrix_ionization->proton_transfer analyte_ion Protonated Peptide Ion [P+H]+ proton_transfer->analyte_ion to_ms To Mass Analyzer analyte_ion->to_ms

Figure 2. Proposed chemical ionization mechanism of this compound in MALDI.

Conclusion

The empirical data strongly support the adoption of this compound as a high-performance MALDI matrix for peptide analysis. Its ability to significantly enhance sensitivity and sequence coverage, especially for challenging low-abundance samples, marks a substantial advancement in the field of proteomics and related disciplines. The provided protocols offer a robust starting point for researchers, scientists, and drug development professionals to integrate this superior matrix into their analytical workflows, thereby enabling more comprehensive and sensitive characterization of the peptidome.

References

Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific quantitative data on the antimicrobial activity of 2-Chlorocinnamic acid against specific bacteria. The following application notes and protocols are based on established methodologies for assessing antimicrobial agents and include data from closely related compounds, such as cinnamic acid and its derivatives, to provide a framework for investigation. Researchers should use these protocols as a guide and generate their own data for this compound.

Introduction

Quantitative Data Summary (Hypothetical Data for this compound)

The following tables are presented as templates for organizing experimental data. The values provided are hypothetical and should be replaced with experimental results.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)MIC (mM)
Staphylococcus aureusPositiveEnter DataEnter Data
Bacillus subtilisPositiveEnter DataEnter Data
Enterococcus faecalisPositiveEnter DataEnter Data
Escherichia coliNegativeEnter DataEnter Data
Pseudomonas aeruginosaNegativeEnter DataEnter Data
Salmonella typhimuriumNegativeEnter DataEnter Data

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusEnter DataEnter DataEnter DataBactericidal/Bacteriostatic
Escherichia coliEnter DataEnter DataEnter DataBactericidal/Bacteriostatic

Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Bacterial StrainDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusEnter DataEnter Data
Escherichia coliEnter DataEnter Data

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilute in sterile MHB to the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • MHA plates

  • Bacterial cultures and 0.5 McFarland standard as prepared for the MIC assay.

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry in a sterile environment.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of no bacterial growth around each disk in millimeters.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution Add to first column prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate Add to wells serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental_Workflow_MBC mic_results MIC Plate Results (Wells with no visible growth) sub_culture Sub-culture Aliquots onto Mueller-Hinton Agar mic_results->sub_culture incubate_agar Incubate Agar Plates (37°C, 18-24h) sub_culture->incubate_agar read_mbc Read MBC (Lowest concentration with no colonies) incubate_agar->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Signaling_Pathway_Hypothetical compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage inhibition Inhibition of Cellular Processes leakage->inhibition death Bacterial Cell Death inhibition->death

Caption: Hypothetical Mechanism of Action for this compound.

Application Notes and Protocols: Testing Enzyme Inhibition with 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including enzyme inhibition. This document provides detailed protocols and application notes for studying the inhibitory effects of this compound on various enzymes. The primary targets discussed are mushroom tyrosinase, a key enzyme in melanogenesis, and monocarboxylate transporters (MCTs), which are crucial for cellular metabolism, particularly in cancer cells. Additionally, the potential inhibitory action on decarboxylases is considered.

Enzyme Targets and Mechanism of Action

This compound has been shown to inhibit several enzymes through different mechanisms:

  • Mushroom Tyrosinase: It acts as a reversible and uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase.[1] Uncompetitive inhibition suggests that it binds to the enzyme-substrate complex.

  • Monocarboxylate Transporters (MCTs): As a cinnamic acid derivative, it is a known inhibitor of MCTs, which are responsible for transporting monocarboxylates like lactate (B86563) and pyruvate (B1213749) across cell membranes. This inhibition can disrupt the metabolic processes of highly glycolytic cells, such as cancer cells.

  • Decarboxylases: this compound is a regiospecific inhibitor of malonic and 2-methoxycinnamic acid decarboxylases, likely through binding to a metal ion in the active site of these enzymes.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its known enzyme targets.

Enzyme TargetIC50KiInhibition TypeOrganism/System
Mushroom Tyrosinase (diphenolase activity)0.765 mM[1]0.348 mM[1]Reversible, Uncompetitive[1]Agaricus bisporus
Malonic DecarboxylaseData not availableData not availableRegiospecific InhibitorNot specified
2-Methoxycinnamic Acid DecarboxylaseData not availableData not availableRegiospecific InhibitorNot specified
Monocarboxylate Transporter 1 (MCT1)Data not availableData not availableInhibitorNot specified
Monocarboxylate Transporter 4 (MCT4)Data not availableData not availableInhibitorNot specified

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Mushroom Tyrosinase Inhibition

This protocol details the procedure for determining the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series in phosphate buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each concentration of the this compound solution.

    • For the control wells, add 20 µL of phosphate buffer (with the same final DMSO concentration as the inhibitor wells).

    • Add 140 µL of the L-DOPA solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor and the control from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition type and Ki, repeat the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot.

Protocol 2: Lactate Uptake Assay for Monocarboxylate Transporter (MCT) Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on MCT1 and MCT4 activity by measuring the uptake of radiolabeled L-lactate in cancer cells.

Materials:

  • Cancer cell line expressing MCT1 or MCT4 (e.g., HeLa, MCF-7)

  • This compound

  • [14C]-L-Lactate (radiolabeled)

  • Non-radiolabeled L-Lactate

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cancer cell line under standard conditions.

    • Seed the cells in 24-well plates at an appropriate density and allow them to adhere and grow to confluency.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO and create a dilution series in PBS.

    • Wash the cells twice with PBS.

    • Pre-incubate the cells with different concentrations of this compound in PBS for 15-30 minutes at 37°C. For control wells, add PBS with the corresponding DMSO concentration.

  • Lactate Uptake:

    • Prepare the uptake solution by mixing [14C]-L-Lactate with non-radiolabeled L-Lactate in PBS to the desired final lactate concentration.

    • Remove the inhibitor solution and add the [14C]-L-Lactate uptake solution to each well.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of lactate uptake.

  • Termination of Uptake and Cell Lysis:

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding a suitable cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

  • Measurement of Radioactivity:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

    • Calculate the percentage of inhibition of lactate uptake for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tyrosinase Inhibition

Inhibition of tyrosinase by this compound disrupts the melanogenesis pathway. Tyrosinase is a key enzyme that catalyzes the first two rate-limiting steps in the synthesis of melanin (B1238610). Its activity is regulated by the Microphthalmia-associated Transcription Factor (MITF), which is, in turn, controlled by several signaling pathways, including the cAMP/PKA, MAPK/ERK, and Wnt/β-catenin pathways. By inhibiting tyrosinase, this compound directly reduces melanin production.

Tyrosinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_melanogenesis Melanogenesis UV/Hormones UV/Hormones Receptor Receptor UV/Hormones->Receptor Signaling_Cascades cAMP/PKA MAPK/ERK Wnt/β-catenin Receptor->Signaling_Cascades MITF MITF (Transcription Factor) Signaling_Cascades->MITF Tyrosinase_Gene Tyrosinase Gene Transcription MITF->Tyrosinase_Gene Activates Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Produces L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor 2-Chlorocinnamic acid Inhibitor->Tyrosinase Inhibits

Caption: Signaling pathway of melanogenesis and the point of inhibition by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of this compound against mushroom tyrosinase.

Tyrosinase_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - this compound dilutions Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add inhibitor/control - Add L-DOPA Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 25°C for 10 minutes Assay_Setup->Pre_incubation Initiate_Reaction Initiate reaction with Tyrosinase solution Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 475 nm (kinetic read) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the spectrophotometric tyrosinase inhibition assay.

Signaling Pathway of Monocarboxylate Transporter (MCT) Inhibition

In highly glycolytic cells, such as many cancer cells, there is a high rate of glucose conversion to lactate. MCTs, particularly MCT1 and MCT4, are essential for exporting this lactate to maintain intracellular pH and sustain glycolysis. Inhibition of MCTs by this compound leads to intracellular lactate accumulation, a drop in intracellular pH, and subsequent inhibition of glycolysis and disruption of the tumor metabolic symbiosis.

MCT_Inhibition_Pathway cluster_cell Glycolytic Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT MCT1/4 Lactate_in->MCT Export pH_drop Intracellular pH Decrease Lactate_in->pH_drop Accumulation leads to Lactate_out Extracellular Lactate MCT->Lactate_out Glycolysis_inhibition Glycolysis Inhibition pH_drop->Glycolysis_inhibition Causes Inhibitor 2-Chlorocinnamic acid Inhibitor->MCT Inhibits

Caption: Mechanism of MCT inhibition by this compound in a glycolytic cancer cell.

Experimental Workflow for MCT Inhibition Assay

The following diagram outlines the workflow for assessing MCT inhibition using a radiolabeled lactate uptake assay.

MCT_Workflow Start Start Cell_Culture Seed and culture MCT-expressing cells Start->Cell_Culture Inhibitor_Treatment Pre-incubate cells with This compound Cell_Culture->Inhibitor_Treatment Lactate_Uptake Add [14C]-L-Lactate and incubate Inhibitor_Treatment->Lactate_Uptake Stop_Reaction Stop uptake with ice-cold PBS wash Lactate_Uptake->Stop_Reaction Cell_Lysis Lyse cells to release intracellular contents Stop_Reaction->Cell_Lysis Measure_Radioactivity Measure radioactivity using a scintillation counter Cell_Lysis->Measure_Radioactivity Data_Analysis Data Analysis: - Normalize to protein content - Calculate % inhibition - Determine IC50 Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MCT inhibition assay using radiolabeled lactate.

References

Application Notes and Protocols: Esterification of 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of 2-Chlorocinnamic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction. These guidelines are intended to assist in the synthesis of various 2-chlorocinnamate esters, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound and its ester derivatives are important building blocks in organic synthesis. The esterification of the carboxylic acid group allows for the modification of the molecule's physical and chemical properties, which is crucial for applications in drug development and the synthesis of novel materials. The Fischer-Speier esterification is a reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2]

The presence of a chlorine atom at the ortho position of the phenyl ring can influence the reactivity of the carboxylic acid. This "ortho effect" may lead to steric hindrance, potentially slowing down the rate of esterification compared to unsubstituted or para-substituted cinnamic acids.[1][3] Therefore, reaction conditions may need to be adjusted accordingly, for instance, by prolonging the reaction time or increasing the temperature.[1]

Reaction Conditions Overview

The esterification of this compound is typically carried out by refluxing the acid in an excess of the desired alcohol, which also serves as the solvent. A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used as a catalyst.[4][5] The reaction is an equilibrium process, and to drive it towards the product side, a large excess of the alcohol is used, and in some setups, the water byproduct is removed.[2][6]

The following table summarizes typical reaction conditions for the Fischer esterification of cinnamic acid derivatives, which can be adapted for this compound.

ParameterConditionNotes
Reactants This compound, Alcohol (e.g., Methanol (B129727), Ethanol)The alcohol is typically used in large excess.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Catalytic amounts are sufficient.
Solvent The alcohol reactant typically serves as the solvent.Anhydrous conditions are preferred.
Temperature Reflux temperature of the alcoholHeating is necessary to achieve a reasonable reaction rate.[4]
Reaction Time 1 - 10 hoursReaction progress should be monitored (e.g., by TLC).[1] Longer reaction times may be needed for ortho-substituted substrates.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Chlorocinnamate

This protocol is adapted from general Fischer esterification procedures for cinnamic acids.[7]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Due to potential steric hindrance from the ortho-chloro group, a longer reaction time may be required compared to unsubstituted cinnamic acid.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in diethyl ether or ethyl acetate (B1210297) and transfer to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Solvent Evaporation: Remove the solvent by rotary evaporation to yield the crude methyl 2-chlorocinnamate.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Ethyl 2-Chlorocinnamate

This protocol follows the same principles as Protocol 1, substituting ethanol (B145695) for methanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Reflux: Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Follow steps 4-10 from Protocol 1 to isolate and purify the ethyl 2-chlorocinnamate.

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Chlorocinnamic_Acid This compound Ester 2-Chlorocinnamate Ester 2_Chlorocinnamic_Acid->Ester + Alcohol Alcohol Alcohol (R-OH) (e.g., Methanol, Ethanol) Alcohol->Ester Catalyst Acid Catalyst (H₂SO₄) Catalyst->Ester Heat Heat (Reflux) Heat->Ester Water Water (H₂O)

Caption: General workflow for the Fischer esterification of this compound.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup (this compound + Alcohol + H₂SO₄) start->reaction_setup reflux 2. Reflux (Monitor by TLC) reaction_setup->reflux workup 3. Work-up (Cooling & Solvent Removal) reflux->workup neutralization 4. Neutralization (w/ NaHCO₃ solution) workup->neutralization extraction 5. Extraction & Washing (w/ Organic Solvent & Brine) neutralization->extraction drying 6. Drying (w/ Anhydrous MgSO₄) extraction->drying evaporation 7. Solvent Evaporation drying->evaporation purification 8. Purification (Column Chromatography if needed) evaporation->purification product Final Product: 2-Chlorocinnamate Ester purification->product

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Application Notes: 2-Chlorocinnamic Acid in Polymer Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamic acid and its derivatives are valuable bio-based monomers for polymer synthesis, renowned for their biocompatibility and photoreactive properties.[1] 2-Chlorocinnamic acid, a halogenated derivative, presents an intriguing starting material for the synthesis of advanced polymers. The presence of the chlorine atom can modify the polymer's physical properties, such as its refractive index and thermal stability, and may confer biological activity, making it a candidate for applications in drug delivery and medical device development.[2]

These application notes provide an overview of potential synthetic routes for creating polymers from this compound, focusing on photopolymerization and polyesterification. As the direct polymerization of this compound is not extensively documented, this guide presents detailed, plausible protocols adapted from established methods for similar cinnamic acid derivatives.

Potential Applications in Drug Development

Polymers derived from this compound are of interest to drug development professionals for several reasons:

  • Controlled Release: The photocrosslinkable nature of cinnamate-containing polymers allows for the creation of hydrogels and matrices for controlled drug release. The crosslink density, and thus the drug diffusion rate, can be tuned by controlling the UV exposure.

  • Biocompatibility and Biodegradability: Polyesters are known for their potential biodegradability through hydrolysis of the ester linkages, which is a desirable characteristic for temporary medical implants and drug delivery vehicles.

  • Inherent Biological Activity: Cinnamic acid derivatives have been shown to possess antimicrobial and enzyme-inhibiting properties.[2][3][4][5] Polymers incorporating the 2-chlorocinnamate moiety may exhibit inherent therapeutic effects or be used to modulate specific biological pathways. This compound has been noted as an inhibitor of enzymes such as malonic and 2-methoxycinnamic acid decarboxylases.[2]

Proposed Signaling Pathway Inhibition

Based on existing data for the monomer, polymers containing 2-chlorocinnamate moieties could potentially interfere with metabolic pathways that are dependent on decarboxylase or hydroxylase enzymes. This inhibitory action could be explored for therapeutic benefit in indications where these enzymes are overactive.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Polymer_2CCA Polymer containing 2-Chlorocinnamate Enzyme Target Enzyme (e.g., Decarboxylase) Polymer_2CCA->Enzyme Inhibits Product Metabolic Product Enzyme->Product Catalyzes conversion to Substrate Endogenous Substrate Substrate->Enzyme Binds to Biological_Effect Downstream Biological Effect Product->Biological_Effect

Caption: Hypothetical signaling pathway showing inhibition of a target enzyme by a 2-chlorocinnamate-containing polymer.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Monomer for Photopolymerization and Polyesterification

To synthesize a linear polymer from this compound via common polymerization techniques, it must first be converted into a bifunctional monomer. This protocol details the synthesis of 1,4-butanediyl bis(3-(2-chlorophenyl)acrylate), a monomer suitable for both photopolymerization and as a component in certain polyester (B1180765) syntheses.

Workflow for Bifunctional Monomer Synthesis

G cluster_synthesis Monomer Synthesis Workflow Start This compound AcylChloride Activation to 2-Chlorocinnamoyl Chloride Start->AcylChloride Esterification Esterification with 1,4-Butanediol AcylChloride->Esterification Purification Purification by Recrystallization/Chromatography Esterification->Purification Characterization Characterization (NMR, FT-IR, MS) Purification->Characterization End Bifunctional Monomer Characterization->End G cluster_polymerization Photopolymerization Workflow Monomer Bifunctional Monomer Solution Prepare Solution (e.g., in Chloroform) Monomer->Solution Irradiation UV Irradiation (λ ≥ 280 nm) Solution->Irradiation Precipitation Precipitate Polymer (e.g., in Methanol) Irradiation->Precipitation Drying Dry under Vacuum Precipitation->Drying Polymer Purified Polymer Drying->Polymer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorocinnamic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Low Yield

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the synthesis of cinnamic acid derivatives. Several factors can contribute to this problem. The most common synthesis routes are the Perkin, Knoevenagel, and Heck reactions. Here’s a breakdown of potential causes and solutions for each:

For Perkin Reaction:

  • Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times to reach completion.[1] Ensure your reaction is heated for a sufficient duration at the optimal temperature.

  • Moisture Contamination: Acetic anhydride (B1165640) and the base catalyst (e.g., sodium acetate) are sensitive to moisture. Water can hydrolyze the acetic anhydride, rendering it ineffective.[1][2] It is crucial to use anhydrous reagents and thoroughly dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2-chlorobenzaldehyde (B119727) to acetic anhydride can limit the conversion of the starting material. An excess of acetic anhydride is often employed to drive the reaction forward.

  • Side Reactions: At elevated temperatures, side reactions such as the self-condensation of acetic anhydride or polymerization of 2-chlorobenzaldehyde can occur, leading to the formation of resinous by-products and reducing the yield of the desired product.[1]

For Knoevenagel Condensation:

  • Catalyst Choice and Amount: The choice and amount of base catalyst are critical. While pyridine (B92270) and piperidine (B6355638) are commonly used, alternative catalysts like triethylamine (B128534) or DABCO have been employed to improve yields and reduce toxicity.[3][4]

  • Reaction Conditions: The reaction may require specific temperature and time parameters to proceed efficiently. For instance, a study on the Knoevenagel condensation of benzaldehyde (B42025) with malonic acid using pyridine as a catalyst found optimal conditions to be a molar ratio of benzaldehyde to malonic acid of 1:3 and a reaction time of 90 minutes, achieving a 90% yield.[5]

  • Inefficient Decarboxylation: The initial condensation product is a dicarboxylic acid which then undergoes decarboxylation. Inefficient decarboxylation can lead to lower yields of the final cinnamic acid derivative.

For Heck Reaction:

  • Catalyst Activity: The palladium catalyst can be sensitive to air and impurities. Ensuring the use of a high-quality catalyst and maintaining an inert atmosphere is important for optimal performance.

  • Ligand Choice: The choice of phosphine (B1218219) ligand can significantly impact the catalyst's activity and stability.

  • Base and Solvent: The type and amount of base, as well as the solvent system, play a crucial role in the catalytic cycle and can affect the overall yield.

Q2: I am observing the formation of a dark, resinous, or tar-like byproduct in my Perkin reaction. What is this and how can I minimize its formation?

A2: The formation of dark, resinous byproducts is a known issue in the Perkin reaction, particularly when conducted at high temperatures for extended periods.[1] This material is often a result of polymerization of the starting aldehyde or self-condensation of the acetic anhydride.[1]

Minimization Strategies:

  • Temperature Control: Avoid excessively high temperatures. While the Perkin reaction requires heat, maintaining the temperature within the optimal range is crucial to minimize polymerization.

  • Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC). Avoid unnecessarily long heating times once the reaction has reached completion.

  • Purification: After the reaction, the resinous material can often be removed. One common method is to dissolve the reaction mixture in an alkaline solution (e.g., sodium carbonate or sodium hydroxide) to form the water-soluble sodium salt of cinnamic acid. The insoluble resinous byproduct can then be removed by filtration of the hot solution.[6][7]

Product Purity Issues

Q3: My final this compound product has low purity. What are the likely impurities and how can I remove them?

A3: Low purity is a common challenge and can be attributed to several factors. The primary impurities depend on the synthetic route used.

Common Impurities:

  • Unreacted Starting Materials: Residual 2-chlorobenzaldehyde and acetic anhydride (in the case of the Perkin reaction) are common impurities.[7]

  • Reaction Intermediates: In the Perkin reaction, incomplete dehydration can lead to the presence of a β-hydroxy intermediate.

  • Isomers: The synthesis can sometimes produce a mixture of (E) and (Z) isomers of this compound. The desired product is typically the more stable trans-isomer ((E)-isomer).

  • Side Products: As mentioned earlier, byproducts from side reactions can also contaminate the final product.

Purification Methods:

  • Recrystallization: This is the most effective and common method for purifying crude this compound. A suitable solvent system, such as an ethanol/water or acetic acid/water mixture, is often used.[7] The process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form pure crystals.

  • Removal of Unreacted Aldehyde: After converting the cinnamic acid to its soluble salt in an alkaline solution, any unreacted 2-chlorobenzaldehyde can be removed by steam distillation.[1][7]

  • Activated Charcoal Treatment: If the product is colored, treating the alkaline solution with activated charcoal before acidification can help remove colored impurities. The hot solution should be filtered to remove the charcoal before proceeding with acidification to precipitate the purified acid.[8]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the yield of cinnamic acid synthesis. This data is compiled from various studies and may include examples with closely related cinnamic acid derivatives to illustrate general trends.

Table 1: Effect of Reaction Temperature and Time on Yield (Perkin-type Reaction for p-Chlorocinnamic Acid)

Temperature (°C)Reaction Time (hours)Yield (%)Reference
180-190980[9]
145-150947[9]
180870-72[9]

Table 2: Effect of Solvent on Yield in a Boron Tribromide Mediated Synthesis of p-Chlorocinnamic Acid

SolventTemperature (°C)Yield (%)Reference
DMSO160-17035[10]
DMF140-15027[10]
HMPTA160-17021[10]
NMP180-19080[10]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound via the Perkin reaction.

Synthesis of this compound via Perkin Reaction

This protocol is adapted from general procedures for the Perkin reaction of aromatic aldehydes.

Materials:

  • 2-Chlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (B1210297)

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).

  • Reaction: Heat the mixture in an oil bath to approximately 180°C and maintain reflux with stirring for 5-8 hours.[1]

  • Workup - Neutralization: Allow the reaction mixture to cool slightly and then pour it into a larger beaker containing water. Carefully add a saturated solution of sodium carbonate with stirring until the solution is alkaline. This converts the this compound into its water-soluble sodium salt.

  • Workup - Removal of Unreacted Aldehyde: Subject the alkaline solution to steam distillation to remove any unreacted 2-chlorobenzaldehyde.

  • Workup - Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes. Filter the hot solution to remove the charcoal.

  • Precipitation: Cool the filtrate and then acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete (pH should be acidic).

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture. Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues in the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 2-Chlorobenzaldehyde, Acetic Anhydride, and Anhydrous Sodium Acetate heat Heat at 180°C for 5-8 hours reagents->heat neutralize Neutralize with Na2CO3 solution heat->neutralize steam_distill Steam Distill to remove unreacted aldehyde neutralize->steam_distill charcoal Treat with Activated Charcoal (optional) steam_distill->charcoal precipitate Acidify with HCl to precipitate product charcoal->precipitate filter Filter crude product precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry purified product recrystallize->dry final_product final_product dry->final_product Pure this compound Troubleshooting_Low_Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_side_products Analyze for Side Products (TLC, NMR) start->check_side_products dry_reagents Use freshly dried reagents and inert atmosphere check_reagents->dry_reagents Moisture suspected optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Incomplete reaction modify_workup Modify Workup to remove impurities check_side_products->modify_workup Resinous byproducts observed improved_yield improved_yield dry_reagents->improved_yield Improved Yield optimize_conditions->improved_yield modify_workup->improved_yield

References

Technical Support Center: Overcoming Solubility Challenges of 2-Chlorocinnamic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Chlorocinnamic acid in aqueous solutions during experimental procedures.

Troubleshooting Guides

This section offers step-by-step guidance for resolving common problems related to the dissolution of this compound.

Issue 1: this compound fails to dissolve in my aqueous buffer.

  • Possible Cause: The pH of your aqueous buffer is likely too low. This compound is a weak acid with a pKa of approximately 4.23.[1] At or below this pH, the compound exists predominantly in its non-ionized, poorly soluble form.

  • Troubleshooting Steps:

    • Increase the pH: Adjust the pH of your buffer to be at least 2 units above the pKa (i.e., pH > 6.23) to ensure the compound is in its more soluble, ionized (salt) form. A pH of 7.0 or higher is generally recommended.

    • Use a pH-adjusted stock solution: Prepare a concentrated stock solution in a small amount of 1N NaOH to deprotonate the carboxylic acid, and then dilute it into your aqueous buffer, adjusting the final pH as needed.

    • Gentle Heating: Gently warm the solution while stirring. Increased temperature can enhance the solubility of this compound.[2]

    • Sonication: Use a sonicator to aid in the dispersion and dissolution of the solid particles.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Possible Cause: The solution may be supersaturated, or the final concentration of a co-solvent (if used) may be too low to maintain solubility upon dilution.

  • Troubleshooting Steps:

    • Stepwise Dilution: When preparing dilutions from a stock solution, add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to prevent localized high concentrations that can lead to precipitation.[3]

    • Optimize Co-solvent Concentration: If using a co-solvent, ensure the final concentration in the aqueous solution is sufficient to maintain solubility. Be mindful of the tolerance of your experimental system to the co-solvent.

    • Use of Cyclodextrins: Consider preparing an inclusion complex with a cyclodextrin (B1172386) to enhance and stabilize the solubility of this compound in the aqueous phase.

Frequently Asked Questions (FAQs)

General Solubility

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble or considered insoluble in water under neutral and acidic conditions.[4][5] Its solubility is highly dependent on the pH of the solution.

pH Adjustment

Q2: How does pH affect the solubility of this compound?

A2: As a weak acid, the solubility of this compound increases significantly as the pH of the aqueous solution rises above its pKa of ~4.23.[1] At higher pH values, the carboxylic acid group deprotonates to form the more polar and water-soluble carboxylate anion.

Q3: How can I calculate the theoretical solubility of this compound at a specific pH?

A3: The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized (soluble) to non-ionized (sparingly soluble) forms of the acid at a given pH, which in turn relates to its overall solubility. The equation is:

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of this compound (~4.23).

  • [A⁻] is the concentration of the ionized form (conjugate base).

  • [HA] is the concentration of the non-ionized form (the acid).

A higher ratio of [A⁻]/[HA] indicates greater solubility.

Co-solvents

Q4: Which co-solvents are effective for dissolving this compound?

A4: this compound is soluble in organic solvents such as ethanol, acetone, and Dimethyl Sulfoxide (DMSO).[1][6] These can be used as co-solvents with water to increase its solubility in aqueous preparations.

Q5: What should I consider when using a co-solvent?

A5: When using a co-solvent, it is crucial to consider its compatibility with your experimental system (e.g., cell culture, enzyme assays) as high concentrations of organic solvents can be toxic or interfere with biological processes. Always determine the maximum tolerable concentration of the co-solvent in your experiment and keep the final concentration below this limit.

Cyclodextrins

Q6: How can cyclodextrins improve the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble/Sparingly Soluble[4][5]
EthanolSoluble[1]
AcetoneSoluble[5]
DMSO100 mg/mL (547.65 mM)[6]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: In a suitable container, add a small volume of 1N NaOH dropwise to the powder while stirring or vortexing until the solid completely dissolves. This will form the sodium salt of the acid.

  • Buffering: Add your desired aqueous buffer to approximately 90% of the final volume.

  • pH Adjustment: Carefully monitor the pH of the solution using a calibrated pH meter. Adjust the pH to your target value (e.g., 7.4) by adding 1N HCl or 1N NaOH dropwise.[7][8][9]

  • Final Volume: Bring the solution to the final desired volume with the aqueous buffer.

  • Sterilization (if required): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm sterile filter.

Protocol 2: Solubilization using a Co-solvent (DMSO)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[6] Gentle warming or sonication can be used to aid dissolution.

  • Dilution: To prepare your final aqueous solution, slowly add a small volume of the DMSO stock solution to your aqueous buffer while vortexing or stirring vigorously.[3] It is crucial to add the stock solution to the buffer, not the other way around, to minimize precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1). Calculate the required mass of each component.

  • Mixing: In a mortar, thoroughly mix the weighed this compound and cyclodextrin powders.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a thick, uniform paste.[10]

  • Trituration: Knead the paste thoroughly for 30-60 minutes.[11]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder. This powder can then be dissolved in your aqueous buffer.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_end Result start Insoluble this compound in Aqueous Buffer ph_adjust pH Adjustment (pH > 6.23) start->ph_adjust co_solvent Co-solvent Addition (e.g., DMSO, Ethanol) start->co_solvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin end_solution Clear Aqueous Solution of this compound ph_adjust->end_solution co_solvent->end_solution cyclodextrin->end_solution

Caption: Experimental workflow for solubilizing this compound.

decision_tree cluster_yes cluster_no cluster_ph_yes cluster_ph_no is_soluble Is this compound dissolved in aqueous buffer? proceed Proceed with Experiment is_soluble->proceed Yes ph_sensitive Is the experiment pH sensitive? is_soluble->ph_sensitive No use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) ph_sensitive->use_cosolvent Yes use_cyclodextrin Use Cyclodextrin Complexation ph_sensitive->use_cyclodextrin Yes adjust_ph Adjust pH > 6.23 ph_sensitive->adjust_ph No

References

Technical Support Center: Purification of Crude 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chlorocinnamic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are:

  • Recrystallization: This technique relies on the difference in solubility of this compound and its impurities in a suitable solvent at different temperatures.

  • Acid-Base Extraction: This liquid-liquid extraction method separates the acidic this compound from neutral or basic impurities by converting it into its water-soluble salt.

  • Column Chromatography: This method separates components of a mixture based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase flows through it.

Q2: What are the potential impurities in crude this compound?

A2: Impurities in crude this compound can originate from starting materials, side reactions, or subsequent degradation. Common impurities, particularly from a Perkin reaction synthesis, may include:

  • Unreacted 2-chlorobenzaldehyde.

  • Acetic anhydride.

  • Side-products from self-condensation of the aldehyde or anhydride.

  • Other isomeric or related cinnamic acid derivatives.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Determination: Pure this compound has a sharp melting point. A broad melting range or a melting point lower than the literature value (typically around 208-212 °C) indicates the presence of impurities.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and quantifying impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity by observing the number of spots. A single spot suggests a relatively pure compound.

Purification Protocols and Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol (B145695) (near boiling) in an Erlenmeyer flask. Add the hot solvent portion-wise with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was cooled too quickly.- The concentration of the compound is too low.- Boil off some of the solvent to concentrate the solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.
Low Recovery/Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] - Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution.[1]- Ensure the filtration apparatus is pre-heated to prevent cooling.- Cool the solution thoroughly in an ice bath to minimize solubility.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Use a lower boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Use activated charcoal to decolorize the solution before crystallization.
Parameter Ethanol/Water Recrystallization
Expected Yield 70-90%
Expected Purity >98% (by HPLC)

Note: These are estimated values and can vary depending on the initial purity of the crude product.

Acid-Base Extraction

This technique is ideal for separating acidic compounds like this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound (sodium 2-chlorocinnamate) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Backwash: Add a small amount of fresh organic solvent to the collected aqueous layer and shake. This "backwash" step removes any residual neutral impurities. Separate the layers and combine the aqueous layer.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). This compound will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Problem Possible Cause(s) Suggested Solution(s)
Emulsion Formation - Vigorous shaking.- High concentration of solutes.- Presence of surfactant-like impurities.- Gently swirl or invert the funnel instead of shaking vigorously.[3]- Add a small amount of saturated brine (NaCl solution) to break the emulsion.[2][3]- Allow the mixture to stand for a longer period.[2]- Filter the mixture through a pad of Celite.[2]
Low Yield of Precipitate - Incomplete extraction into the aqueous phase.- Incomplete re-acidification.- The product is somewhat soluble in water.- Perform multiple extractions with the basic solution.- Ensure the aqueous solution is sufficiently acidic after adding HCl.- After acidification, cool the solution in an ice bath to minimize solubility.
Product is Oily or Gummy - Presence of impurities that lower the melting point.- The collected precipitate may need to be further purified by recrystallization.
Parameter Acid-Base Extraction
Expected Yield 85-95%
Expected Purity >95% (by HPLC)

Note: These are estimated values and can vary depending on the initial purity of the crude product.

Column Chromatography

Column chromatography is a versatile purification technique that can provide very high purity products.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. For this compound, a gradient of hexane (B92381) and ethyl acetate (B1210297) is often effective, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the fractions by TLC to identify which fractions contain the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column was not packed properly (channeling).- Sample was overloaded.- Optimize the eluent system using TLC.- Repack the column carefully to ensure it is homogenous.- Use a larger column or a smaller amount of sample.
Cracked Column Bed - The column ran dry.- Always keep the solvent level above the top of the silica gel.
Compound Won't Elute - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
Tailing of Spots on TLC - The compound is interacting too strongly with the silica gel.- Add a small amount of acetic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the acidic silica.
Parameter Column Chromatography
Expected Yield 60-80%
Expected Purity >99% (by HPLC)

Note: These are estimated values and can vary depending on the skill of the practitioner and the complexity of the impurity profile.

Visualizing the Purification Workflows

The following diagrams illustrate the logical steps involved in each purification technique.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Ice Bath dissolve->cool If no solids/color hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

AcidBase_Extraction_Workflow start Crude this compound in Organic Solvent extract Extract with NaHCO3 (aq) start->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer (Sodium 2-chlorocinnamate) separate->aqueous_layer Collect organic_layer Organic Layer (Impurities) separate->organic_layer Discard/Process Separately acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash_dry Wash & Dry filter->wash_dry end Pure this compound wash_dry->end

Caption: Workflow for the purification of this compound via acid-base extraction.

Column_Chromatography_Workflow start Crude this compound load Load Sample onto Silica Gel Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: General workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cinnamic acids. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing cinnamic acids?

A1: The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each method offers distinct advantages and is suited for different starting materials and desired product specifications. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[1][2] The Knoevenagel condensation is a reaction between an aromatic aldehyde and a compound with an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base.[3] The Heck reaction utilizes a palladium catalyst to couple an aryl halide with an alkene like acrylic acid.[4][5]

Q2: How do I choose the most appropriate catalyst for my cinnamic acid synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates being used.

  • For the Perkin reaction, the catalyst is typically the alkali salt of the acid anhydride used, such as sodium acetate (B1210297) or potassium acetate.[2][6]

  • For the Knoevenagel condensation, weak bases are commonly employed. Piperidine, pyridine (B92270), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts.[3][7][8] For greener synthesis, catalysts like tetrabutylammonium (B224687) bromide (TBAB) in water under microwave irradiation have been used.[9]

  • For the Heck reaction, palladium-based catalysts are standard. Palladium acetate is a common precatalyst.[10] Both homogeneous and heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have been successfully used.[5][11]

Q3: What are the key reaction parameters to optimize for maximizing yield and purity?

A3: Optimizing reaction conditions is crucial for successful synthesis. Key parameters include:

  • Temperature: The optimal temperature varies significantly between reaction types. The Perkin reaction often requires high temperatures (160-180°C).[12][13] Knoevenagel condensations can often be run at lower temperatures, sometimes at reflux.[13]

  • Solvent: The choice of solvent can influence reaction rate and selectivity. For instance, in the Knoevenagel condensation, pyridine can act as both a solvent and a catalyst.[3] In some modern protocols, solvent-free conditions or green solvents like water are employed.[8][9]

  • Reactant Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. For example, in the Perkin reaction, an excess of acetic anhydride is often used.[13]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.[14][15]

Troubleshooting Guides

Low Reaction Yield

Q4: My cinnamic acid yield is consistently low. What are the common causes and how can I improve it?

A4: Low yields can stem from several factors. Here are some common issues and potential solutions:

  • Incomplete Reaction: The reaction may not have reached completion. For reactions requiring high temperatures like the Perkin condensation, ensure the temperature is maintained for a sufficient duration (e.g., 4-8 hours).[13] Monitor the reaction by TLC to confirm the consumption of starting materials.[14]

  • Moisture in Reagents: The presence of water can be detrimental, especially in the Perkin reaction where it can hydrolyze the acetic anhydride.[13] Ensure all glassware is thoroughly dried and use anhydrous reagents.

  • Suboptimal Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. For heterogeneous catalysts like Pd/C, consider catalyst regeneration or using a fresh batch.[16] For base-catalyzed reactions, ensure the base is not contaminated or degraded.

  • Product Loss During Workup: Significant product loss can occur during extraction and purification steps.[15] During recrystallization, using an excessive amount of solvent will reduce the yield.[17] Ensure proper pH adjustment during workup to precipitate the cinnamic acid fully.[18]

Low Product Purity

Q5: The purity of my synthesized cinnamic acid is low, and the melting point is broad and lower than the literature value. What are the likely impurities and how can I remove them?

A5: Low purity is often indicated by a broad and depressed melting point.[19] Common impurities include:

  • Unreacted Starting Materials: Residual aromatic aldehyde or acetic anhydride are common impurities.[19] Unreacted aldehyde can sometimes be removed by washing the crude product with a sodium bisulfite solution.[19]

  • Side Products: In the Perkin reaction, side reactions can occur in the presence of a base, leading to undesirable byproducts.[14] Aldol-type intermediates can also be present if the dehydration step is incomplete.[19]

  • Improper Purification: Recrystallization is a key step for purification.[13] Using an appropriate solvent system (e.g., ethanol (B145695)/water) is crucial.[13][17] If the solution is colored, treatment with activated charcoal before filtration can help remove colored impurities.[18][19]

Catalyst Deactivation

Q6: I am using a palladium catalyst in a Heck reaction and suspect it is deactivating. What are the common causes of catalyst deactivation and can the catalyst be regenerated?

A6: Catalyst deactivation is a significant issue in catalytic processes, leading to reduced activity over time.[20]

  • Causes of Deactivation:

    • Poisoning: Strong adsorption of impurities or byproducts on the active sites of the catalyst can lead to poisoning.[21]

    • Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[21]

    • Sintering: At high temperatures, small metal particles on a support can agglomerate into larger ones, reducing the active surface area.[21]

    • Leaching: The active metal can dissolve from the support into the reaction mixture.

  • Regeneration:

    • In some cases, catalysts can be regenerated. For deactivation by coking, the carbon deposits can be burned off.[20]

    • Washing the catalyst can sometimes remove poisons.[16]

    • For heterogeneous palladium catalysts, specific regeneration protocols may be available from the supplier.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Cinnamic Acid Synthesis

Reaction TypeCatalystTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference(s)
Perkin ReactionSodium AcetateAcetic Anhydride160-1803-5~5 (sonochemical)[12][14][22]
KnoevenagelPyridine / PiperidineEthanol / PyridineReflux6-875-85[3][13]
KnoevenagelDABCO---High[7]
KnoevenagelTBAB / K₂CO₃Water (Microwave)-0.05-0.1365-90[9]
Heck ReactionPalladacycleToluene (B28343) / Water1500.5High[23]
Heck ReactionPd/CNMP--92[24]

Experimental Protocols

Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction
  • Reactant Mixture: In a round-bottom flask, combine benzaldehyde (B42025) (e.g., 0.05 mol), acetic anhydride (e.g., 0.073 mol), and anhydrous sodium acetate (e.g., 0.03 mol).[14][22]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 160-180°C for 3-5 hours.[12]

  • Workup:

    • Allow the reaction mixture to cool slightly and then pour it into water.[12]

    • Add a saturated solution of sodium carbonate until the solution is alkaline to convert the cinnamic acid to its soluble sodium salt.[12]

    • If unreacted benzaldehyde is present as an oily layer, separate it using a separatory funnel.[18]

    • (Optional) If the solution is colored, add activated charcoal, heat briefly, and filter hot.[12][18]

  • Precipitation and Isolation:

    • Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2) to precipitate the cinnamic acid.[12]

    • Collect the crude product by vacuum filtration and wash with cold water.[18]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure cinnamic acid.[12]

Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel Condensation
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, place benzaldehyde (e.g., 0.10 mol), malonic acid (e.g., 0.11 mol), 95% ethanol (e.g., 25 mL), and pyridine (e.g., 2.5 mL).[3]

  • Reaction: Heat the mixture to a mild reflux for 6-8 hours.[3]

  • Isolation:

    • Cool the reaction mixture and then place it in an ice bath to induce crystallization.[3]

    • Break up the solid mass and collect the crystals using a Büchner funnel.[3]

    • Wash the crystals with cold 95% ethanol.[3]

  • Purification: Recrystallize the crude cinnamic acid from ethanol and air dry the purified crystals.[3]

Protocol 3: Synthesis of Cinnamic Acid Derivatives via Heck Reaction (Aqueous-Biphasic System)
  • Reactant Preparation:

    • Organic Phase: Dissolve the aryl halide (e.g., 3 mmol) and the palladium catalyst (e.g., 0.003 mmol) in toluene (15 mL).[23]

    • Aqueous Phase: Separately mix sodium acrylate (B77674) (3.3 mmol), a base (e.g., 3.0 mmol), and water (15 mL).[23]

  • Reaction:

    • Add both the organic and aqueous phases to an autoclave.[23]

    • Carry out the reaction at 150°C with vigorous stirring (e.g., 1450 rpm) for 0.5 hours.[23]

  • Workup and Isolation:

    • Cool the reaction mixture. The product, a sodium salt of the cinnamic acid derivative, will be in the aqueous layer.[23]

    • Separate the aqueous layer and treat it with dilute HCl until it is acidic, which will precipitate the cinnamic acid derivative.[23]

    • Filter the precipitate, wash with water, and dry under vacuum.[23]

Visualizations

Experimental_Workflow_Perkin_Reaction reagents 1. Mix Reactants (Benzaldehyde, Acetic Anhydride, Sodium Acetate) heat 2. Heat (160-180°C, 3-5h) reagents->heat workup 3. Workup (Add Water, Na₂CO₃) heat->workup separation 4. Separate Unreacted Aldehyde workup->separation charcoal 5. Decolorize (Activated Charcoal, optional) separation->charcoal precipitation 6. Precipitate (Add HCl) charcoal->precipitation filtration 7. Isolate (Vacuum Filtration) precipitation->filtration recrystallization 8. Purify (Recrystallization) filtration->recrystallization product Pure Cinnamic Acid recrystallization->product

Caption: Experimental workflow for the Perkin reaction.

Troubleshooting_Low_Yield cluster_solutions Solutions start Low Yield Observed check_completion Check Reaction Completion (e.g., TLC) start->check_completion check_reagents Verify Reagent Quality (Anhydrous? Pure?) check_completion->check_reagents Complete increase_time_temp Increase Reaction Time/Temp check_completion->increase_time_temp Incomplete check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Pure/Dry purify_dry_reagents Purify/Dry Reagents check_reagents->purify_dry_reagents Impure/Wet review_workup Review Workup & Purification (pH, Solvent Volume) check_catalyst->review_workup Active replace_catalyst Use Fresh/Regenerated Catalyst check_catalyst->replace_catalyst Inactive optimize_workup Optimize Workup Protocol review_workup->optimize_workup Inefficient incomplete Incomplete complete Complete impure Impure/Wet pure Pure/Dry inactive Inactive active Active inefficient Inefficient

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Knoevenagel Condensation of 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of 2-chlorobenzaldehyde (B119727).

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition reaction that occurs between a carbonyl compound (such as an aldehyde or ketone) and an active methylene (B1212753) compound, in the presence of a weak base as a catalyst. This is followed by a dehydration step to produce an α,β-unsaturated product.[1][2] It is a modification of the aldol (B89426) condensation and is widely used for forming carbon-carbon double bonds.[2][3]

Q2: Why is 2-chlorobenzaldehyde a challenging substrate?

The chlorine atom at the ortho position of the benzaldehyde (B42025) ring can exert steric hindrance, potentially slowing down the reaction rate compared to un-substituted or para-substituted benzaldehydes.[4] However, the electron-withdrawing nature of the chlorine atom can also activate the carbonyl group, making it more susceptible to nucleophilic attack.

Q3: What are the most common active methylene compounds used with 2-chlorobenzaldehyde?

Commonly used active methylene compounds include malononitrile, ethyl cyanoacetate, and diethyl malonate.[2][5] The choice of the active methylene compound can influence the reaction rate and the properties of the final product.

Q4: What are the typical catalysts for this reaction?

Weak bases are generally used as catalysts to avoid self-condensation of the aldehyde.[1][2] Common catalysts include primary and secondary amines like piperidine (B6355638) and pyridine, as well as their salts like ammonium (B1175870) acetate.[1][6] In recent years, various "green" catalysts, including ionic liquids and solid-supported catalysts, have also been developed.[7][8]

Q5: What are the common side reactions?

The most frequent side reactions include:

  • Self-condensation of the aldehyde: This can occur if the base is too strong.[1][9]

  • Michael addition: The α,β-unsaturated product can react with another molecule of the active methylene compound.[1]

  • Polymerization: The product may polymerize, especially under harsh reaction conditions.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Knoevenagel condensation of 2-chlorobenzaldehyde is giving a very low yield or no product at all. What are the possible causes and how can I fix this?

Answer: Low or no yield can be due to several factors related to the catalyst, reaction conditions, or reagents.

Potential Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst - Verify Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly. If possible, test it with a reaction known to work.[11] - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction. Empirically determine the optimal concentration.[11] - Consider a Different Catalyst: If a weak amine base is ineffective, explore other options like ammonium salts (e.g., ammonium acetate) or consider modern catalysts like ionic liquids or solid-supported bases.[10][11]
Suboptimal Reaction Temperature - Experiment with Temperature: While many Knoevenagel condensations proceed at room temperature, less reactive substrates may require gentle heating.[9] Monitor the reaction closely by TLC while gradually increasing the temperature.[9]
Inappropriate Solvent - Solvent Screening: The choice of solvent is crucial.[10] Protic polar solvents can favor the initial aldol addition, while aprotic solvents may facilitate the dehydration step.[9] Consider screening solvents with varying polarities such as ethanol, toluene, or even water.[9][11] - Water Removal: Since water is a byproduct, its removal can drive the reaction equilibrium towards the product. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus when using toluene) or by using molecular sieves.[10]
Poor Reagent Quality - Check Reagent Purity: Use high-purity 2-chlorobenzaldehyde and active methylene compound. If necessary, purify the starting materials before the reaction.[11] - Proper Storage: Ensure that the reagents have been stored under the correct conditions to prevent degradation.[11]
Steric Hindrance - The ortho-chloro group can cause steric hindrance.[4] Longer reaction times or slightly higher temperatures might be necessary to overcome this.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with multiple side products. How can I improve the selectivity for the desired product?

Answer: The formation of side products is often related to the reaction conditions, particularly the strength of the base and the stoichiometry of the reactants.

Potential Cause Troubleshooting Steps
Self-Condensation of Aldehyde - Use a Weaker Base: Strong bases can promote the self-condensation of aldehydes.[1][9] Switch to a weaker amine base like piperidine, pyridine, or an ammonium salt.[1]
Michael Addition - Control Stoichiometry: Use a slight excess of the aldehyde relative to the active methylene compound to reduce the concentration of the nucleophile available for the Michael addition.[1] - Slow Addition: Add the active methylene compound slowly to the reaction mixture to keep its instantaneous concentration low.[1] - Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the Michael addition.[1]
Reaction Time/Temperature - Monitor the Reaction: Overly long reaction times or high temperatures can lead to the formation of byproducts.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop it once the starting material has been consumed.[10]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?

Answer: The purification strategy depends on the physical properties of your product (e.g., solid or liquid) and the nature of the impurities.

Purification Method Description
Filtration If the product precipitates out of the reaction mixture as a solid, it can often be isolated by simple filtration.[1][11] The solid should then be washed with a cold solvent in which the product has low solubility to remove residual reactants and catalyst.[11]
Recrystallization For higher purity, the crude solid product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water or hexane/dichloromethane).[3][11]
Column Chromatography If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica (B1680970) gel is a common alternative.[1]
Aqueous Workup If a basic catalyst like piperidine was used, washing the reaction mixture with a dilute acid can help remove it.[9]

Experimental Protocols

General Protocol for Knoevenagel Condensation of 2-Chlorobenzaldehyde

This is a general guideline and may require optimization for specific active methylene compounds.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chlorobenzaldehyde (1 mmol) and the active methylene compound (1-1.2 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, toluene, or water). Then, add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine or 0.1 mmol of ammonium acetate).[11]

  • Reaction: Stir the mixture at the desired temperature (room temperature or with heating).[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration.[1] Otherwise, remove the solvent under reduced pressure.[9]

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.[1]

Doebner Modification (for use with malonic acid)
  • Setup: In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Addition of Reactants: Add 2-chlorobenzaldehyde (1 equivalent) to the solution, followed by a catalytic amount of piperidine.[1]

  • Reaction: Heat the mixture to reflux for the required time, monitoring by TLC.[1]

  • Workup: After cooling, the solid product can be collected by filtration and further purified if necessary.[1]

Visual Guides

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active Methylene Z-CH2-Z Enolate Enolate (Z-CH--Z)- Active Methylene->Enolate + B Base Base (B) BH+ BH+ Enolate->BH+ Aldehyde 2-Cl-Ph-CHO Enolate->Aldehyde Intermediate Aldol-type Intermediate Aldehyde->Intermediate + Enolate Product α,β-Unsaturated Product (2-Cl-Ph-CH=CZ2) Intermediate->Product Enolate_ref Intermediate_ref Water H2O Product->Water - H2O

Caption: Simplified reaction mechanism of the Knoevenagel condensation.

Experimental_Workflow start Start reagents Combine 2-Chlorobenzaldehyde, Active Methylene Compound, Solvent, and Catalyst start->reagents reaction Stir at Desired Temperature (Room Temp or Reflux) reagents->reaction monitor Monitor by TLC reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Workup: - Cool Reaction - Remove Solvent or Filter complete->workup Yes purify Purification: Recrystallization or Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Tree issue Issue Encountered low_yield Low/No Yield issue->low_yield side_products Side Products issue->side_products purification_issue Purification Difficulty issue->purification_issue check_catalyst Check Catalyst: - Activity - Loading - Type low_yield->check_catalyst check_conditions Check Conditions: - Temperature - Solvent - Water Removal low_yield->check_conditions check_reagents Check Reagents: - Purity - Storage low_yield->check_reagents check_base Check Base: - Use Weaker Base side_products->check_base check_stoich Check Stoichiometry: - Aldehyde/Methylene Ratio - Slow Addition side_products->check_stoich check_time_temp Check Time/Temp: - Monitor by TLC - Avoid Over-refluxing side_products->check_time_temp try_filtration Try Filtration & Washing purification_issue->try_filtration try_recrystallization Try Recrystallization (Screen Solvents) purification_issue->try_recrystallization try_chromatography Try Column Chromatography purification_issue->try_chromatography

Caption: Troubleshooting decision tree for common Knoevenagel condensation issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-, 3-, and 4-Chlorocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the documented bioactivities of 2-Chlorocinnamic acid, 3-Chlorocinnamic acid, and 4-Chlorocinnamic acid. The objective is to present a clear, data-driven comparison to aid in research and development efforts. While direct comparative studies across all three isomers are limited, this guide synthesizes available data to offer insights into their respective and relative biological activities.

Key Bioactivities: A Comparative Overview

The primary reported bioactivities for chlorocinnamic acid isomers include antimicrobial, anticancer, and enzyme inhibitory effects. The position of the chlorine atom on the phenyl ring significantly influences the type and potency of these activities.

Antimicrobial Activity

Cinnamic acid and its derivatives are known for their antimicrobial properties, primarily attributed to their ability to disrupt microbial cell membranes.[1] Among the chloro-isomers, 4-Chlorocinnamic acid has been the most extensively studied.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMICReference
4-Chlorocinnamic acid Bacillus subtilis708 µM[2]
Escherichia coli708 µM[2]
This compound -Data not available-
3-Chlorocinnamic acid -Data not available-
Anticancer Activity

Cinnamic acid derivatives have demonstrated potential as anticancer agents, primarily through the induction of apoptosis (programmed cell death).[3] While specific comparative data for the three isomers is sparse, some studies indicate their potential in inhibiting cancer cell proliferation.

Table 2: Comparative Anticancer Activity (IC50)

CompoundCell LineIC50Reference
This compound -Data not available-
3-Chlorocinnamic acid Prostate carcinoma cellsProliferation inhibition and apoptosis induction observed[4]
4-Chlorocinnamic acid -Potential antitumoral activity suggested[5]

Note: Quantitative IC50 values for direct comparison are not available from the reviewed literature. The data for 3-Chlorocinnamic acid is qualitative, and for 4-Chlorocinnamic acid, it is a general statement of potential.

Enzyme Inhibition: Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest in the cosmetic and medical fields. Both 2- and 4-Chlorocinnamic acid have been shown to inhibit this enzyme.

Table 3: Comparative Tyrosinase Inhibitory Activity (IC50)

CompoundEnzyme ActivityIC50 (mM)Inhibition TypeReference
This compound Diphenolase0.765Uncompetitive[6]
4-Chlorocinnamic acid Monophenolase0.477-[4]
Diphenolase0.229-[4]
3-Chlorocinnamic acid -Data not available--

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are representative protocols for the bioactivities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Microorganism Culture C Prepare Inoculum (e.g., 10^5 CFU/mL) A->C B Test Compound Stock D Serial Dilution of Test Compound B->D E Inoculate Microtiter Plate C->E D->E F Incubate (e.g., 37°C, 24h) E->F G Observe for Growth (Visual or Spectrophotometric) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_measurement Data Acquisition cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat with Test Compound (Varying Concentrations) A->B C Add MTT Reagent B->C D Incubate (Allow Formazan Formation) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance (e.g., at 570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition Assay: Tyrosinase

The inhibitory effect of compounds on tyrosinase activity can be measured spectrophotometrically.

  • Enzyme and Substrate Preparation: Solutions of mushroom tyrosinase and a substrate (e.g., L-DOPA for diphenolase activity) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme solution.

  • Initiation of Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Spectrophotometric Monitoring: The formation of the product (dopachrome) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which chlorocinnamic acid isomers exert their bioactivities are not yet fully elucidated and appear to be context-dependent. However, based on studies of cinnamic acid and its derivatives, some general mechanisms can be proposed.

Anticancer Mechanism: Induction of Apoptosis

Cinnamic acid derivatives are thought to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation cluster_outcome Outcome Stimulus Chlorocinnamic Acid Intrinsic Intrinsic Pathway (Mitochondrial) Stimulus->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Stimulus->Extrinsic Caspase_Cascade Caspase Cascade (e.g., Caspase-3, -8, -9) Intrinsic->Caspase_Cascade Extrinsic->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: General proposed mechanism of apoptosis induction by cinnamic acid derivatives.

Conclusion

This comparative guide highlights the current state of knowledge on the bioactivities of 2-, 3-, and 4-Chlorocinnamic acid. While 4-Chlorocinnamic acid is the most studied of the three, particularly for its antimicrobial and tyrosinase inhibitory effects, there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships among these isomers. The available data suggests that the position of the chlorine atom is a critical determinant of biological activity. Further research, especially in generating quantitative bioactivity data for 2- and 3-Chlorocinnamic acid and in delineating the specific signaling pathways they modulate, will be invaluable for the development of new therapeutic agents.

References

Comparative Analysis of Antimicrobial Efficacy: The Case of 2-Chlorocinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the validation of the antimicrobial efficacy of 2-Chlorocinnamic acid esters. While extensive research has been conducted on the antimicrobial properties of cinnamic acid and its various derivatives, particularly 4-chlorocinnamic acid esters, specific data on the 2-chloro isomer is notably absent. This guide, therefore, aims to provide a comparative framework based on available data for closely related compounds, alongside standardized experimental protocols relevant to the field. This will serve as a resource for researchers and drug development professionals interested in exploring the potential of this compound class, while highlighting the critical need for further investigation into the 2-chloro derivatives.

Executive Summary

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1] Research into halogenated derivatives, such as chlorocinnamic acids, has been driven by the potential for enhanced efficacy. Studies on 4-chlorocinnamic acid esters have demonstrated notable antifungal and antibacterial properties, with clear structure-activity relationships indicating that the nature of the ester group significantly influences potency.[2][3] However, a thorough search of scientific databases yielded no specific studies presenting quantitative antimicrobial data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), for this compound esters.

This guide will proceed by:

  • Presenting a comparative analysis of the antimicrobial activity of various cinnamic acid derivatives, with a focus on the well-documented 4-chlorocinnamic acid esters as a proxy for understanding potential activity.

  • Detailing the standardized experimental protocols used to assess antimicrobial efficacy.

  • Providing a visual representation of a typical experimental workflow for such studies.

  • Discussing the potential mechanisms of action based on research into related compounds.

Comparative Antimicrobial Activity of Cinnamic Acid Derivatives

To provide a contextual understanding, this section compares the antimicrobial activity of various cinnamic acid derivatives. It is important to reiterate that no specific data for this compound esters was found. The data presented below is for other relevant cinnamic acid derivatives and established antimicrobial agents.

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives and a Comparator
Compound/DerivativeOrganismMIC (µg/mL)Reference
Cinnamic Acid Staphylococcus aureus>5000[3]
Escherichia coli>5000[3]
Mycobacterium tuberculosis H37Rv250-675[3]
p-Coumaric Acid Shigella dysenteriae61 (µM)[3]
Mycobacterium tuberculosis H37Rv244 (µM)[3]
4-Chlorocinnamic Acid Escherichia coli708 (µM)[4]
Bacillus subtilis708 (µM)[4]
Cloxacillin Staphylococcus epidermidisHigh (256 or higher)[5]
Table 2: Antifungal Activity of 4-Chlorocinnamic Acid Esters and a Comparator
Compound/DerivativeOrganismMIC (µmol/mL)MFC (µmol/mL)Reference
Methyl 4-chlorocinnamate Candida albicans ATCC 900285.09-[2]
Ethyl 4-chlorocinnamate Candida albicans ATCC 900284.754.75[2]
Methoxyethyl 4-chlorocinnamate Candida albicans ATCC 90028--[2]
Perillyl 4-chlorocinnamate Candida albicans ATCC 900281.581.58[2]
Dodecyl 4-chlorocinnamate Candida albicans ATCC 900282.852.85[2]
Fluconazole Candida speciesVariable (resistance is common)-[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy for cinnamic acid derivatives. These protocols are standardized and would be applicable to the future testing of this compound esters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a commonly used technique.[6]

Procedure:

  • Preparation of Test Compounds: Stock solutions of the this compound esters are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[6]

  • Inoculation: The microbial inoculum is added to each well containing the diluted test compound.

  • Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[6]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the minimum concentration of an antimicrobial agent required to kill a particular microorganism.[3]

Procedure:

  • Subculturing: Following the MIC determination, an aliquot (typically 10 µL) is taken from each well that shows no visible growth.[3]

  • Plating: The aliquot is spread onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[3]

  • Incubation: The plates are incubated under the same conditions as the MIC assay.

  • Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for evaluating the antimicrobial efficacy of novel compounds like this compound esters.

Antimicrobial_Efficacy_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of 2-Chlorocinnamic Acid Esters purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination data_analysis Data Analysis mbc_mfc_determination->data_analysis comparison Comparison with Alternative Agents data_analysis->comparison

General workflow for antimicrobial evaluation.

Potential Mechanism of Action

While the specific signaling pathways for this compound esters remain uninvestigated, research on related compounds offers potential insights. For antifungal activity, a prominent proposed mechanism for chlorocinnamic acid derivatives is the inhibition of the fungal enzyme 14α-demethylase.[2][7] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this enzyme disrupts ergosterol production, leading to a fungistatic or fungicidal effect.

The general antimicrobial action of cinnamic acid derivatives is also attributed to their ability to disrupt the cell membrane, interfere with energy production, and inhibit essential enzymes.[3] The lipophilicity of the ester group can play a crucial role in the compound's ability to penetrate the microbial cell wall and membrane.

Conclusion and Future Directions

The exploration of novel antimicrobial agents is of paramount importance in the face of rising antimicrobial resistance. While the cinnamic acid scaffold holds significant promise, this review underscores a critical knowledge gap concerning the antimicrobial efficacy of this compound esters. The extensive data available for the 4-chloro isomer suggests that the 2-chloro counterparts warrant investigation.

Future research should focus on the synthesis and comprehensive antimicrobial screening of a library of this compound esters against a broad panel of clinically relevant bacteria and fungi. Such studies would provide the necessary quantitative data to establish structure-activity relationships and enable direct comparison with existing antimicrobial agents. Furthermore, mechanistic studies are crucial to elucidate the specific cellular targets and signaling pathways affected by these compounds. The generation of this fundamental data will be the first step in determining the therapeutic potential of this compound esters in the fight against infectious diseases.

References

A Comparative Analysis of 2-Chlorocinnamic Acid and Cinnamic Acid as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of small molecules is paramount in the design of potent and specific enzyme inhibitors. This guide provides a detailed comparison of the enzyme inhibitory profiles of 2-Chlorocinnamic acid and its parent compound, cinnamic acid, with a focus on their effects on tyrosinase and α-glucosidase. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and cinnamic acid has been evaluated against key enzymes such as tyrosinase, an important target in melanogenesis and the food industry, and α-glucosidase, a critical enzyme in carbohydrate metabolism. The available data, summarized below, indicates a variance in their inhibitory efficacy.

Table 1: Comparison of IC50 Values for Tyrosinase Inhibition

CompoundEnzyme SourceEnzyme ActivityIC50 ValueReference
This compound MushroomDiphenolase0.765 mM[Not available]
Cinnamic acid MushroomDiphenolase201.4 µM[1]
Cinnamic acid MushroomDiphenolase121.4 to 5925.0 µM[2]

Table 2: Comparison of IC50 Values for α-Glucosidase Inhibition

CompoundEnzyme SourceIC50 ValueReference
This compound Rat IntestinalData not available
Cinnamic acid Rat IntestinalWeak inhibition at 2 mM[3][4]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

To ensure the reproducibility and accuracy of enzyme inhibition assays, detailed experimental protocols are crucial. Below are methodologies for determining the inhibitory activities of compounds against tyrosinase and α-glucosidase.

Tyrosinase Inhibition Assay

This assay is designed to screen for inhibitors of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, a precursor of melanin.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, Cinnamic acid)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay is typically around 20-30 U/mL.

    • Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1-2%).

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or solvent for the control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase enzyme solution to each well.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

  • Data Acquisition:

    • Measure the absorbance of the resulting dopachrome (B613829) formation at a specific wavelength (typically 475 nm) using a microplate reader.

    • Readings can be taken in kinetic mode at regular intervals or as an endpoint reading after a fixed incubation time (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay is used to identify inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (this compound, Cinnamic acid)

  • Positive control (e.g., Acarbose)

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).

    • Prepare a stock solution of pNPG in phosphate buffer (e.g., 5 mM).

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the test compound solution (or solvent for the control).

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Data Acquisition:

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the formula mentioned for the tyrosinase assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The inhibition of tyrosinase and α-glucosidase by this compound and cinnamic acid can have significant effects on distinct signaling pathways.

Tyrosinase Inhibition and the Melanogenesis Pathway

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin, the pigment responsible for skin, hair, and eye color. The inhibition of tyrosinase directly impacts the melanogenesis pathway. Several signaling cascades, including the cAMP/PKA and MAPK/ERK pathways, regulate the expression and activity of tyrosinase, primarily through the microphthalmia-associated transcription factor (MITF).

Melanogenesis_Signaling_Pathway Stimuli UV Radiation, α-MSH MC1R MC1R Stimuli->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Tyrosinase_Enzyme Tyrosinase Tyrosinase_Gene->Tyrosinase_Enzyme Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Cinnamic Acid Inhibitor->Tyrosinase_Enzyme

Caption: Melanogenesis signaling pathway and the point of inhibition by tyrosinase inhibitors.

α-Glucosidase Inhibition and Carbohydrate Digestion

α-Glucosidase is a key enzyme located in the brush border of the small intestine. It is responsible for the final step in the digestion of carbohydrates, breaking down disaccharides and oligosaccharides into monosaccharides like glucose, which can then be absorbed into the bloodstream. Inhibition of this enzyme slows down carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Alpha_Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase binds to Monosaccharides Monosaccharides (Glucose) Bloodstream Bloodstream Monosaccharides->Bloodstream absorbed into Alpha_Glucosidase->Monosaccharides hydrolyzes Inhibitor α-Glucosidase Inhibitor (e.g., Cinnamic Acid) Inhibitor->Alpha_Glucosidase inhibits

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Conclusion

This comparative guide highlights the available experimental data on the enzyme inhibitory activities of this compound and cinnamic acid. While both compounds exhibit inhibitory effects against tyrosinase, the presence of a chlorine atom at the ortho position in this compound appears to influence its potency. It is important to note the current lack of available experimental data on the inhibitory effect of this compound on α-glucosidase, which represents a significant knowledge gap. Further research is warranted to fully elucidate the structure-activity relationship of halogenated cinnamic acid derivatives on a broader range of enzymatic targets. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in the fields of enzymology and drug discovery.

References

A Comparative Analysis of Cis- and Trans-2-Chlorocinnamic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in geometric isomers can profoundly influence their biological activity. This guide provides a comparative overview of the cis and trans isomers of 2-Chlorocinnamic acid, focusing on their performance in key biological assays. While direct comparative data for the 2-chloro derivatives is limited, this guide supplements available information with data from the parent compound, cinnamic acid, to infer potential differences in activity.

Data Presentation: A Comparative Summary

Quantitative data from various biological assays are summarized below. It is important to note that much of the available data for this compound does not specify the isomer used. In such cases, the data is presented for the compound generally. To provide a more comprehensive comparison, data for the well-studied cis and trans isomers of the parent compound, cinnamic acid, are also included.

Biological AssayTarget/OrganismIsomerIC₅₀ / ActivityReference
Enzyme Inhibition
Tyrosinase InhibitionMushroom TyrosinaseThis compound (isomer not specified)IC₅₀: 0.765 mM[1]
Antimicrobial Activity
AntitubercularMycobacterium tuberculosis (MDR strain)cis-Cinnamic acidMBC: 16.9 µM[2]
trans-Cinnamic acidMBC: 2.0 mM[2]
Anticancer Activity
Anti-invasiveHuman Lung Adenocarcinoma (A549 cells)cis-Cinnamic acidMore potent than trans isomer
trans-Cinnamic acidLess potent than cis isomer
CytotoxicityHuman Melanoma (HT-144 cells)Cinnamic acid (isomer not specified)IC₅₀: 2.4 mM[3]
CytotoxicityMCF-7 Breast Cancer Cellstrans-Cinnamic acidIC₅₀: ~50 mM[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) and MBC (Minimum bactericidal concentration) are measures of potency. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the enzyme tyrosinase, which is involved in melanin (B1238610) production.

Principle: The assay measures the enzymatic conversion of a substrate (e.g., L-DOPA) to a colored product (dopachrome) by tyrosinase. The reduction in the rate of color formation in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (cis- or trans-2-Chlorocinnamic acid) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the mushroom tyrosinase solution to each well and incubate for a short period.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance-time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The MIC is the lowest concentration at which no visible growth is observed.

Protocol:

  • Preparation of Inoculum:

    • Culture the target microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth medium to achieve a logarithmic growth phase.

    • Dilute the culture to a standardized concentration.

  • Assay Procedure (Broth Microdilution Method):

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without the test compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is determined as the lowest concentration of the test compound in which no visible growth is observed.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). A chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.

Protocol:

  • Cell Culture and Preparation:

    • Culture the cancer cells (e.g., A549) in appropriate media.

    • Harvest and resuspend the cells in a serum-free medium.

  • Assay Procedure:

    • Coat the upper surface of a transwell insert with Matrigel.

    • Seed the cancer cells in the upper chamber in the presence of various concentrations of the test compound.

    • Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate the plate for a sufficient period to allow for cell invasion.

  • Quantification of Invasion:

    • Remove the non-invading cells from the upper surface of the insert.

    • Fix and stain the invading cells on the lower surface.

    • Count the number of stained cells in several microscopic fields.

  • Data Analysis:

    • Calculate the percentage of invasion for each treatment group relative to the untreated control.

    • Compare the inhibitory effects of the cis and trans isomers.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological evaluation of this compound isomers.

Tyrosinase_Inhibition_Pathway cluster_Enzyme Tyrosinase Enzyme cluster_Substrates Substrates cluster_Products Products Tyrosinase Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Hydroxylation DOPAquinone DOPAquinone Tyrosinase->DOPAquinone Oxidation Tyrosine L-Tyrosine Tyrosine->Tyrosinase Binds to active site DOPA->Tyrosinase Binds to active site Melanin Melanin DOPAquinone->Melanin Further reactions Inhibitor This compound (cis or trans) Inhibitor->Tyrosinase Inhibits

Caption: Tyrosinase inhibition by this compound.

Experimental_Workflow_MIC start Start prep_compound Prepare Serial Dilutions of This compound Isomers start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Observe for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and low toxicity profile.[1] The introduction of halogen substituents onto the cinnamic acid scaffold has emerged as a promising strategy to modulate their pharmacokinetic properties and enhance their therapeutic efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated cinnamic acid derivatives, focusing on their antimicrobial and anticancer activities. The information is supported by quantitative data from various studies, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activities

The biological activity of halogenated cinnamic acid derivatives is significantly influenced by the nature of the halogen, its position on the phenyl ring, and other structural modifications.

Antimicrobial Activity

Halogenation has been shown to be a key factor in enhancing the antimicrobial properties of cinnamic acid derivatives. The presence of chlorine and bromine, in particular, has been correlated with increased potency against a range of bacterial and fungal pathogens.

A study on chlorinated N-arylcinnamamides revealed that several derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1] For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide was identified as a highly potent compound.[1] Similarly, esters of 4-chlorocinnamic acid have demonstrated significant antifungal activity against various Candida species.[2]

Bromination of the double bond in the cinnamic acid backbone has also been reported to enhance antimicrobial activity.[3] This modification, along with halogen substitution on the phenyl ring, presents a viable strategy for developing novel antimicrobial agents.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Cinnamic Acid Derivatives

Compound/DerivativeHalogenPositionTest OrganismMIC (µg/mL)Reference
4-chlorocinnamic acidChlorine4E. coli>1000[4]
4-chlorocinnamic acidChlorine4B. subtilis>1000[4]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideChlorine, Fluorine4 (Cl), 3,5 (CF3)S. aureus<1[1]
Methyl 4-chlorocinnamateChlorine4C. albicans>1000[2]
4-methoxycinnamic acidNone-S. aureus100[5]
Brominated cinnamic acid derivativeBromineDouble bondS. aureusNot specified[3]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.

Anticancer Activity

Halogenated cinnamic acid derivatives have also demonstrated promising anticancer properties. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the structure of the derivative playing a crucial role in its potency.

For example, a series of hybrid molecules combining cinnamic acid and 2-quinolinone derivatives showed that brominated analogs possessed significant antiproliferative activity.[6] Specifically, 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid exhibited a potent IC50 value of 1.89 µM against the HCT-116 colon cancer cell line.[6]

In another study, novel cinnamic acid derivatives were synthesized and evaluated for their cytotoxicity against the A-549 lung cancer cell line.[7] Compound 5 from this series was found to be the most potent, with an IC50 value of 10.36 µM.[7]

Table 2: Comparative Anticancer Activity (IC50, µM) of Halogenated Cinnamic Acid Derivatives

Compound/DerivativeHalogenCancer Cell LineIC50 (µM)Reference
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)BromineHCT-116 (Colon)1.89[6]
Compound 5 (a novel cinnamic acid derivative)Not specifiedA-549 (Lung)10.36[7]
3,4-dichlorobenzyl substituted amide of piperonilic acid (9f)ChlorineColorectal cancer cells71-153[8]
Staurosporine (Standard Drug)-HCT-116 (Colon)Not specified[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds (halogenated cinnamic acid derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 - 2.5 x 10^3 CFU/mL for fungi.

  • Inoculation and Incubation: Add the microbial inoculum to each well containing the diluted test compound. Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only). Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (halogenated cinnamic acid derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (solvent only).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Signaling Pathways and Mechanisms of Action

The biological activities of cinnamic acid derivatives are exerted through various mechanisms, including the modulation of key signaling pathways.

Phenylpropanoid Pathway

Cinnamic acid is a central intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of secondary metabolites. Exogenously applied cinnamic acid can influence this pathway, potentially through feedback inhibition of key enzymes like phenylalanine ammonia-lyase (PAL).[10] Halogenated derivatives may also interact with this pathway, although specific mechanisms are still under investigation.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Other_Metabolites Lignins, Flavonoids, etc. p_Coumaric_Acid->Other_Metabolites Halogenated_Cinnamic_Acid Halogenated Cinnamic Acid Derivatives Halogenated_Cinnamic_Acid->Cinnamic_Acid Potential Feedback Inhibition

Caption: Potential feedback inhibition of the phenylpropanoid pathway by halogenated cinnamic acid derivatives.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel halogenated cinnamic acid derivatives involves a multi-step process from synthesis to detailed biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of Halogenated Cinnamic Acid Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) Characterization->Antimicrobial Anticancer Cytotoxicity Screening (MTT Assay) Characterization->Anticancer Pathway_Analysis Signaling Pathway Analysis Antimicrobial->Pathway_Analysis Anticancer->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Pathway_Analysis->Enzyme_Inhibition

Caption: A typical experimental workflow for the evaluation of halogenated cinnamic acid derivatives.

Conclusion

The halogenation of cinnamic acid derivatives represents a highly effective strategy for the development of novel therapeutic agents with potent antimicrobial and anticancer activities. The structure-activity relationship data clearly indicate that the type and position of the halogen substituent are critical determinants of biological efficacy. Further research focusing on the elucidation of specific molecular targets and signaling pathways will be instrumental in the rational design of next-generation halogenated cinnamic acid-based drugs. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued exploration of this promising class of compounds.

References

Comparative study of 2-Chlorocinnamic acid as a MALDI matrix versus CHCA

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of analytical success, profoundly influencing sensitivity, resolution, and overall data quality. For researchers, scientists, and drug development professionals, the selection between the traditional gold standard, α-Cyano-4-hydroxycinnamic acid (CHCA), and its rationally designed counterpart, 4-Chloro-α-cyanocinnamic acid (Cl-CCA), a derivative of 2-Chlorocinnamic acid, can be pivotal. This guide provides an objective, data-driven comparison of these two matrices to inform experimental design and application.

While both matrices share a common cinnamic acid backbone, the substitution of a chlorine atom in Cl-CCA significantly alters its chemical properties, leading to notable differences in performance. Cl-CCA has demonstrated significant advantages in sensitivity and sequence coverage, particularly for low-abundance samples.[1]

At a Glance: Chemical and Physical Properties

A fundamental understanding of the chemical properties of each matrix is crucial for appreciating their performance differences.

Propertyα-Cyano-4-hydroxycinnamic acid (CHCA)4-Chloro-α-cyanocinnamic acid (Cl-CCA)
Molecular Formula C₁₀H₇NO₃C₁₀H₆ClNO₂
Molecular Weight 189.17 g/mol 207.61 g/mol
Appearance White to yellow powder or crystalline powderWhite, splinter-like crystals
Key Functional Groups Hydroxyl (-OH), Cyano (-CN), Carboxylic acid (-COOH)Chloro (-Cl), Cyano (-CN), Carboxylic acid (-COOH)

Performance in MALDI-MS: A Quantitative Comparison

The true test of a MALDI matrix lies in its performance. Experimental data consistently demonstrates the superior performance of Cl-CCA in key analytical metrics.

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)4-Chloro-α-cyanocinnamic acid (Cl-CCA)Notes
Primary Analytes Peptides (<10 kDa)[2][3]Peptides, Phosphopeptides, Small Molecules[2]Matrix selection is highly dependent on analyte mass.
Sensitivity StandardHigh (reports of up to 10-fold improvement over CHCA for labile peptides)[2][4]Cl-CCA shows significant improvement, especially for low-abundance and labile analytes.
Peptide Sequence Coverage Baseline (e.g., 4% for 1 fmol BSA digest)[5][6]Significantly Higher (e.g., 48% for 1 fmol BSA digest)[5][6]Cl-CCA exhibits less bias against acidic and neutral peptides.[2]
Ionization "Hardness" "Hard" Matrix"Cooler" Matrix[2]Cl-CCA's "cooler" nature reduces fragmentation of labile molecules.
Crystal Morphology Forms small, homogenous crystals[2]Forms uniform, compact crystals[2][4]Homogenous crystals lead to better resolution and reproducibility.
Background Noise Can exhibit matrix cluster signals in the low m/z regionCleaner background at low peptide levels compared to CHCA[2]A cleaner background is crucial for detecting low-intensity signals.

Experimental Protocols

Reproducible results in MALDI-MS are highly dependent on meticulous sample preparation. Below are representative protocols for both CHCA and Cl-CCA.

I. Materials and Reagents
  • Analytes: Standard protein (e.g., Bovine Serum Albumin - BSA), tryptic digest of a standard protein, phosphopeptide standards.

  • Matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), 4-Chloro-α-cyanocinnamic acid (Cl-CCA).

  • Solvents: Acetonitrile (ACN), high-purity water, Trifluoroacetic acid (TFA).

  • Equipment: MALDI-TOF Mass Spectrometer, vortex mixer, centrifuge, calibrated pipettes, MALDI target plate.

II. Matrix Solution Preparation
  • CHCA Solution: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% TFA.[2] Vortex vigorously.[2] Centrifuge to pellet any undissolved matrix and use the supernatant.[2]

  • Cl-CCA Solution: Prepare a 30 mM solution of Cl-CCA in 70% acetonitrile.[2]

III. Sample Preparation: Dried-Droplet Method

The dried-droplet method is a common technique for preparing MALDI samples with both matrices.

  • Analyte Dilution: Prepare a serial dilution of the peptide or protein digest in a suitable solvent (e.g., 30% ACN, 0.01% TFA) to achieve final on-target amounts in the low femtomole to picomole range.

  • Matrix-Analyte Mixture: Mix the analyte solution with the matrix solution. A common ratio is 1:1 or 2:1 (matrix:analyte).[2]

  • Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[2]

  • Crystallization: Allow the spots to air dry at room temperature, permitting the co-crystallization of the matrix and analyte.[2]

  • Analysis: Once the spots are completely dry, load the target plate into the MALDI-TOF mass spectrometer.[2]

G cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting analyte_prep Analyte Dilution mix Mix Analyte and Matrix analyte_prep->mix matrix_prep Matrix Solution Preparation matrix_prep->mix spotting Pipette Mixture onto MALDI Target Plate mix->spotting crystallization Air-Dry for Co-crystallization spotting->crystallization analysis MALDI-TOF MS Analysis crystallization->analysis

References

The Efficacy of 2-Chlorocinnamic Acid Derivatives: An In Vitro Perspective and the Gap in In Vivo Corroboration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the translational potential of a compound from laboratory assays to preclinical models is paramount. This guide provides a comparative analysis of the in vitro efficacy of various 2-Chlorocinnamic acid derivatives, highlighting their potential as anticancer agents. However, a comprehensive review of the current scientific literature reveals a significant gap: a lack of publicly available in vivo studies for the same derivatives for which in vitro data exists. This guide, therefore, summarizes the available in vitro findings and outlines the necessary experimental framework for future in vivo validation.

In Vitro Efficacy of this compound Derivatives

Recent studies have explored the synthesis and in vitro anticancer activity of a range of this compound derivatives, primarily amides and esters. These compounds have been tested against various human cancer cell lines, with their efficacy typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

The data presented in the following table is a synthesis of findings from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Compound ID/NameDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 5 Cinnamic acid amideA-549 (Lung Cancer)10.36[1]
Compound 1 Cinnamic acid amideA-549 (Lung Cancer)11.38[1]
Compound 9 Cinnamic acid amideA-549 (Lung Cancer)11.06[1]
Compound 11 Thiohydantoin-cinnamic acid hybridMCF-7 (Breast Cancer)15.28 (µg/ml)[2]
Compound 10b Thiohydantoin-cinnamic acid hybridMCF-7 (Breast Cancer)19.08 (µg/ml)[2]
Compound 10a Thiohydantoin-cinnamic acid hybridMCF-7 (Breast Cancer)28.29 (µg/ml)[2]
Compound 16d N-cinnamamide derivativeHeLa (Cervical), SKOV-3 (Ovarian), MCF-7 (Breast)< 10 (µg/mL)[3]
Compound 16c N-cinnamamide derivativeSKOV-3 (Ovarian), MCF-7 (Breast)< 10 (µg/mL)[3]
Compound 17a N-cinnamamide derivativeHeLa (Cervical), MCF-7 (Breast)< 10 (µg/mL)[3]
Compound 17d N-cinnamamide derivativeHeLa (Cervical)< 10 (µg/mL)[3]

Experimental Protocols: In Vitro Cytotoxicity Assays

The following are detailed methodologies for the key in vitro experiments cited in the literature for assessing the efficacy of this compound derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A-549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 24 to 72 hours.[1][2]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The Path Forward: The Need for In Vivo Validation

While the in vitro data is promising, it is only the first step in the drug discovery pipeline. The true therapeutic potential of these this compound derivatives can only be ascertained through in vivo studies in animal models. A direct comparison of in vitro and in vivo efficacy is currently not possible due to the absence of published in vivo data for the specific compounds listed above.

Future research should focus on evaluating the most potent in vitro candidates in relevant animal models of cancer. This would typically involve the following experimental workflow:

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Synthesis of 2-Chlorocinnamic Acid Derivatives B In Vitro Cytotoxicity Assays (e.g., MTT) A->B C IC50 Determination B->C D Selection of Potent Compounds C->D Lead Compound Selection E Animal Model (e.g., Xenograft) D->E F Efficacy Studies (Tumor Growth Inhibition) E->F G Toxicity and Pharmacokinetic Studies F->G H Further Development G->H Clinical Candidate Selection

Caption: A generalized workflow for the preclinical development of anticancer drug candidates.

Xenograft Mouse Model for Anticancer Efficacy

A common in vivo model to assess the anticancer efficacy of a compound is the xenograft mouse model.

  • Cell Implantation: Human cancer cells (the same ones used in the in vitro assays) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the this compound derivative, typically administered orally or via injection, at various doses and schedules. A control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and potential tumor regression.

  • Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the compound.

Potential Mechanisms of Action: A Look at Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, some studies suggest that they may interfere with key signaling pathways involved in cancer cell proliferation and survival. One such proposed mechanism is the inhibition of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis.[1]

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MMP9 MMP-9 NFkB->MMP9 Proliferation Cell Proliferation NFkB->Proliferation Derivative 2-Chlorocinnamic Acid Derivative Derivative->MMP9 Inhibition Invasion Invasion & Metastasis MMP9->Invasion

Caption: A diagram illustrating the potential inhibitory effect of a this compound derivative on the MMP-9 signaling pathway.

Conclusion

The available in vitro data suggests that this compound derivatives are a promising class of compounds with potential anticancer activity. However, the current body of scientific literature lacks the necessary in vivo studies to validate these initial findings and to establish a clear in vitro-in vivo correlation. For researchers and drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the need for comprehensive preclinical studies to bridge the existing data gap. The opportunity is in the potential to develop novel and effective anticancer agents from this chemical scaffold. Future research should prioritize in vivo efficacy and toxicity studies of the most potent this compound derivatives identified in vitro to determine their true therapeutic potential.

References

A Comparative Benchmark of the Antioxidant Potential of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives represent a promising class of compounds in the development of novel antioxidant therapies. Their therapeutic potential is intrinsically linked to their chemical structure, with substitutions on the phenyl ring and modifications to the propenoic acid side chain significantly influencing their radical scavenging capabilities. This guide provides a comprehensive comparison of the antioxidant potential of various substituted cinnamic acids, supported by quantitative experimental data and detailed methodologies for key antioxidant assays.

Structure-Activity Relationship: Key Determinants of Antioxidant Efficacy

The antioxidant activity of cinnamic acid derivatives is primarily governed by the number and position of hydroxyl (-OH) groups on the phenyl ring. The presence of the propenoic acid side chain also plays a crucial role in stabilizing the radical species formed during the antioxidant process.

Studies have consistently shown that an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. For instance, dihydroxy-substituted cinnamic acids, such as caffeic acid (3,4-dihydroxycinnamic acid), exhibit significantly higher radical scavenging activity compared to their monohydroxy counterparts like p-coumaric acid (4-hydroxycinnamic acid). The position of the hydroxyl groups is also critical, with ortho- and para-substitutions being more effective than meta-substitutions due to their ability to delocalize the unpaired electron of the phenoxyl radical through resonance.

Furthermore, the carboxylic acid group and the double bond in the propenoic side chain contribute to the overall antioxidant potential by participating in the stabilization of the radical form.

Quantitative Comparison of Antioxidant Activity

To provide a clear benchmark, the following table summarizes the antioxidant activity of various substituted cinnamic acids from commonly employed in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The data is presented as IC50 values (the concentration required to scavenge 50% of the radicals) or as percentage inhibition at a specific concentration.

Compound NameSubstitution PatternDPPH Assay (IC50 µM)ABTS Assay (IC50 µM)FRAP Assay (µmol Fe(II)/µmol)
Cinnamic AcidUnsubstituted>1000>1000Low activity
p-Coumaric Acid4-hydroxy35.715.21.2
Caffeic Acid3,4-dihydroxy9.86.52.5
Ferulic Acid4-hydroxy-3-methoxy25.410.81.8
Sinapic Acid4-hydroxy-3,5-dimethoxy18.68.12.1

Note: The presented values are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (substituted cinnamic acids) and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or the standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation stock solution.

    • Dilute the ABTS radical stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compounds or a standard (e.g., Trolox) to 1 mL of the ABTS working solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 30 µL of the test compound or a standard (e.g., FeSO₄·7H₂O) to 900 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of Fe²⁺.

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents per µmol of the compound.

Signaling Pathway Modulation

The antioxidant activity of cinnamic acid derivatives can influence cellular signaling pathways involved in oxidative stress and inflammation. One such key pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Reactive oxygen species (ROS) can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives, by scavenging ROS, can inhibit the activation of the IKK complex, thereby preventing NF-κB activation and downstream inflammatory responses.

NF_kB_Signaling_Pathway ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory) Nucleus->Transcription Activates Cinnamic_Acids Substituted Cinnamic Acids Cinnamic_Acids->ROS Inhibits Experimental_Workflow Preparation Sample Preparation (Dissolving Cinnamic Acid Derivatives) Assays Antioxidant Assays (DPPH, ABTS, FRAP) Preparation->Assays Measurement Spectrophotometric Measurement Assays->Measurement Analysis Data Analysis (% Inhibition, IC50, TEAC) Measurement->Analysis Comparison Comparative Benchmarking Analysis->Comparison

A Head-to-Head Comparison of Synthesis Routes for 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chlorocinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its production via efficient and scalable methods is of significant interest to the chemical and pharmaceutical industries. This guide provides a head-to-head comparison of the three primary synthesis routes for this compound: the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction. The comparison is based on experimental data to facilitate the selection of the most suitable method for a given application.

At a Glance: Comparison of Synthesis Routes

Parameter Perkin Reaction Knoevenagel-Doebner Condensation Heck Reaction
Starting Materials 2-Chlorobenzaldehyde, Acetic Anhydride, Alkali Acetate2-Chlorobenzaldehyde, Malonic Acid, Base (e.g., Pyridine, Piperidine)2-Haloaryl precursor (e.g., 2-chloroiodobenzene), Acrylic Acid, Palladium Catalyst, Base
Typical Yield ~71%High to quantitativeModerate (e.g., ~36% for a similar bromo-analogue)
Reaction Conditions High temperature (reflux)Mild to moderate heating (water bath)Moderate heating
Key Advantages Well-established, uses relatively inexpensive starting materials.High yields, milder conditions than the Perkin reaction.High functional group tolerance.
Key Disadvantages High temperatures and long reaction times can lead to byproduct formation.Use of potentially hazardous bases like pyridine.Requires an expensive palladium catalyst, and aryl chlorides can be less reactive.

Reaction Pathways and Mechanisms

The three synthesis routes proceed through distinct mechanistic pathways, which are visualized below.

Perkin_Reaction cluster_perkin Perkin Reaction 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Intermediate Aldol-type adduct 2-Chlorobenzaldehyde->Intermediate + Acetic Anhydride Acetic Anhydride Acetic Anhydride Alkali Acetate Alkali Acetate Alkali Acetate->Intermediate catalyst This compound This compound Intermediate->this compound Dehydration & Hydrolysis Knoevenagel_Doebner_Condensation cluster_knoevenagel Knoevenagel-Doebner Condensation 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Intermediate Unstable adduct 2-Chlorobenzaldehyde->Intermediate + Malonic Acid Malonic Acid Malonic Acid Base Pyridine/Piperidine Base->Intermediate catalyst This compound This compound Intermediate->this compound Dehydration & Decarboxylation Heck_Reaction cluster_heck Heck Reaction 2-Haloaryl Precursor 2-Haloaryl Precursor Intermediate Organopalladium complex 2-Haloaryl Precursor->Intermediate Oxidative Addition Acrylic Acid Acrylic Acid Acrylic Acid->Intermediate Coordination & Insertion Pd Catalyst Pd(0) catalyst Pd Catalyst->Intermediate Base Base Base->Pd Catalyst Regeneration This compound This compound Intermediate->this compound β-Hydride Elimination

Safety Operating Guide

Proper Disposal of 2-Chlorocinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Chlorocinnamic acid, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard and Safety Summary

Before handling, it is crucial to be aware of the hazards associated with this compound and the necessary safety precautions.

ParameterInformationSource
Hazard Classification May cause skin and eye irritation.[1] Some sources classify it as harmful to aquatic life.[2] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[3]Fisher Scientific, TCI Chemicals, Sigma-Aldrich
Incompatible Materials Strong oxidizing agents.[3][4]Fisher Scientific, Santa Cruz Biotechnology
Personal Protective Equipment (PPE) Wear protective gloves, eye protection/face protection, and appropriate clothing.[1][3] Use only outdoors or in a well-ventilated area.[3]Fisher Scientific, TCI Chemicals
Handling Precautions Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust and prevent dust formation.[1][3] Wash hands and any exposed skin thoroughly after handling.[1][3]Fisher Scientific, TCI Chemicals

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to these procedures is essential to ensure the safety of personnel and the protection of the environment.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused product, contaminated labware (e.g., flasks, pipettes), and solutions.

  • Segregate from Other Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] Keep it separate from incompatible materials, particularly strong oxidizing agents.[3][4]

  • Original Containers: Whenever possible, leave the chemical in its original container.[2]

Step 2: Container Management and Labeling
  • Select Appropriate Containers: Use suitable, closed containers for disposal.[3] Ensure they are in good condition and compatible with the chemical.

  • Proper Labeling: Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution. Include hazard warnings as appropriate.

  • Handling Contaminated Containers: Uncleaned or empty containers should be treated as if they hold the product itself.[2] Before the final disposal of a used container, ensure its contents are completely removed.[1]

Step 3: Spill and Contamination Cleanup
  • Containment: In the event of a spill, prevent the material from entering drains or waterways.[1]

  • Cleanup Procedure:

    • For dry spills, avoid creating dust.[3] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[3]

    • After removing the bulk material, clean the affected area thoroughly.

  • Personal Protection: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, during cleanup.

Step 4: Final Disposal
  • Consult Regulations: Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental control regulations.[1][4][5]

  • Engage a Licensed Professional: It is highly recommended to entrust the final disposal to a licensed and approved waste disposal company.[1]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory bodies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Identify This compound Waste assess Assess Waste Type start->assess solid Solid Waste (Unused chemical, contaminated solids) assess->solid Solid liquid Liquid Waste (Solutions) assess->liquid Liquid container_solid Use Labeled, Closed Solid Waste Container solid->container_solid container_liquid Use Labeled, Closed Liquid Waste Container liquid->container_liquid segregate Segregate from Incompatible Materials container_solid->segregate container_liquid->segregate check_regs Consult Institutional & Local Disposal Regulations licensed_disposal Arrange Pickup by Licensed Waste Disposal Contractor check_regs->licensed_disposal segregate->check_regs end End: Disposal Complete licensed_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Chlorocinnamic acid, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these procedures is critical for minimizing exposure risks and maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[1][3] The following table summarizes the necessary personal protective equipment to mitigate these risks.

Exposure Route Hazard Required Personal Protective Equipment (PPE) Additional Precautions
Eyes Causes serious eye irritation.[1][2][3]Wear safety glasses with side-shields or chemical safety goggles.[4] In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.[5]Ensure eyewash stations are readily accessible and in close proximity to the workstation.[1]
Skin Causes skin irritation.[1][2][3]Wear nitrile or butyl rubber gloves.[5] Don protective clothing to prevent skin contact.[3][4]Remove and wash contaminated clothing before reuse. Wash hands thoroughly after handling.[6]
Inhalation May cause respiratory irritation.[1][3]Use only in a well-ventilated area or outdoors.[1][3] If dust formation is likely, a NIOSH/MSHA-approved respirator with a particle filter is necessary.[3]A self-contained breathing apparatus (SCBA) should be available for emergencies.[3]
Ingestion Harmful if swallowed.[1][2]Do not eat, drink, or smoke in areas where this compound is handled.[1][6]If ingestion occurs, rinse the mouth with water and seek immediate medical attention.[3][4]

Operational Protocol: Step-by-Step Handling Procedure

Following a systematic workflow is paramount to ensuring safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_materials prep_sds 4. Review Safety Data Sheet (SDS) prep_materials->prep_sds handle_weigh 5. Carefully Weigh this compound prep_sds->handle_weigh Proceed to Handling handle_transfer 6. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 7. Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate 8. Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose 9. Dispose of Waste in a Labeled, Sealed Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 10. Doff PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorocinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Chlorocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.